Technical Documentation Center

5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole

Core Science & Biosynthesis

Foundational

Spectroscopic Profile of 5-Bromo-4-nitro-1H-benzo[d]triazole: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Bromo-4-nitro-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and mater...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Bromo-4-nitro-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related benzotriazole derivatives to offer a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing detailed predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols for data acquisition, and predicted data tables.

Introduction

5-Bromo-4-nitro-1H-benzo[d]triazole belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors, in photostabilizers, and as scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a bromine atom and a nitro group onto the benzotriazole core is expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. The electron-withdrawing nature of the nitro group and the halogen's inductive and resonance effects will modulate the chemical environment of the molecule's atoms, providing a unique spectral fingerprint. This guide will explore these expected spectroscopic features in detail.

Molecular Structure and Properties:

  • Molecular Formula: C₆H₃BrN₄O₂

  • Molecular Weight: 243.02 g/mol [2]

  • IUPAC Name: 5-bromo-4-nitro-1H-benzo[d][3][4][5]triazole[2]

Caption: Molecular structure of 5-Bromo-4-nitro-1H-benzo[d]triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-4-nitro-1H-benzo[d]triazole, the tautomerism of the N-H proton on the triazole ring can lead to averaged signals for the carbon and hydrogen atoms at room temperature.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the bromine atom. The nitro group at position 4 will strongly deshield the adjacent proton at position 5, while the bromine at position 5 will also have a deshielding effect.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~ 8.0 - 8.3d~ 8.0 - 9.0
H-7~ 7.6 - 7.9d~ 8.0 - 9.0
N-H~ 14.0 - 16.0br s-

Rationale for Predictions:

  • The aromatic protons of the parent benzotriazole appear at approximately 7.4-8.0 ppm.[6]

  • The strongly electron-withdrawing nitro group is expected to cause a significant downfield shift for the adjacent protons.

  • The two remaining aromatic protons (H-6 and H-7) will likely appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the six carbon atoms of the benzotriazole core. The carbons attached to the nitro and bromo groups will be significantly affected.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C-4~ 140 - 145
C-5~ 115 - 120
C-6~ 125 - 130
C-7~ 110 - 115
C-3a~ 130 - 135
C-7a~ 140 - 145

Rationale for Predictions:

  • The carbons of the parent benzotriazole resonate between 110 and 145 ppm.[7]

  • The C-4 carbon, directly attached to the electron-withdrawing nitro group, will be significantly deshielded and appear at a lower field.

  • The C-5 carbon, bonded to the bromine atom, will also experience a downfield shift, although typically less pronounced than the effect of a nitro group.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of 5-Bromo-4-nitro-1H-benzo[d]triazole.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is a good solvent for many benzotriazole derivatives.[8]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-4-nitro-1H-benzo[d]triazole will be characterized by the vibrational modes of the N-H bond, the aromatic C-H and C=C bonds, and the prominent nitro group stretches.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3200 - 3000N-H stretch
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C stretch
1550 - 1500Asymmetric NO₂ stretch
1350 - 1300Symmetric NO₂ stretch
~ 1100C-N stretch
~ 750C-Br stretch

Rationale for Predictions:

  • The N-H stretching vibration in benzotriazoles typically appears as a broad band in the region of 3200-3000 cm⁻¹.[8]

  • The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.[4]

  • The nitro group gives rise to two characteristic and strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[9]

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Gently grind 1-2 mg of 5-Bromo-4-nitro-1H-benzo[d]triazole with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 5-Bromo-4-nitro-1H-benzo[d]triazole, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[3]

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zPredicted FragmentNotes
243/245[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom.
197/199[M - NO₂]⁺Loss of the nitro group.
166[M - Br]⁺Loss of the bromine atom.
118[C₆H₄N₂]⁺Fragmentation of the triazole ring.
90[C₆H₄N]⁺Further fragmentation.

Rationale for Predictions:

  • The molecular ion peak will confirm the molecular weight of the compound. The M+2 peak will have a similar intensity to the M peak due to the isotopic abundance of bromine.

  • Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂).[10]

  • Loss of the bromine atom is another expected fragmentation pathway.

  • Fragmentation of the benzotriazole ring system is also anticipated, leading to smaller aromatic fragments.[11]

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

  • For EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

  • For ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition:

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzotriazole ring system is aromatic and exhibits characteristic UV absorptions. The presence of the nitro and bromo substituents will influence the position and intensity of these absorption bands.

Predicted UV-Vis Data (in Ethanol):

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~ 280 - 300Moderateπ → π
~ 320 - 350Lown → π

Rationale for Predictions:

  • Benzotriazole itself shows absorption maxima around 250-280 nm.[12][13]

  • The nitro group, a chromophore, is expected to cause a bathochromic (red) shift of the π → π* transition to a longer wavelength.

  • The n → π* transition, arising from the non-bonding electrons of the nitrogen and oxygen atoms, is expected to appear as a weaker absorption at a longer wavelength.[14]

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of 5-Bromo-4-nitro-1H-benzo[d]triazole of a known concentration in a UV-grade solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.2 to 0.8.

  • Use the same solvent as a reference blank.

Data Acquisition:

  • Record the baseline with the reference solvent in both the sample and reference cuvettes.

  • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of 5-Bromo-4-nitro-1H-benzo[d]triazole.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-Bromo-4-nitro-1H- benzo[d]triazole Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion or Dissolve in MeOH Sample->Prep_MS Prep_UV Dissolve in Ethanol Sample->Prep_UV NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS UV UV-Vis Spectrophotometer Prep_UV->UV Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_MS Molecular Ion, Fragmentation Pattern MS->Data_MS Data_UV Absorption Maxima UV->Data_UV Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure Data_UV->Structure

Caption: A generalized experimental workflow for the spectroscopic characterization of 5-Bromo-4-nitro-1H-benzo[d]triazole.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 5-Bromo-4-nitro-1H-benzo[d]triazole. By leveraging established principles of spectroscopy and drawing comparisons with structurally similar compounds, this document offers a valuable resource for the identification and characterization of this molecule. The provided experimental protocols are based on standard, validated methods in the field, ensuring a high degree of scientific integrity. Researchers and professionals in drug development and materials science can utilize this guide to anticipate the spectral features of this compound and to design appropriate analytical strategies.

References

  • PubChem. (n.d.). 5-Bromo-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. VOL. 5, ISSUE 1.
  • Jin, C., Liu, B., Liu, H., & Chen, J. (2015). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 7(3), 1251-1256.
  • Katritzky, A. R., et al. (2004). Controlled synthesis of electron deficient nitro-1H-benzotriazoles. Arkivoc, 2005(3), 179-191.
  • Iester, M., et al. (2020).
  • Tavallaei, Z., et al. (2020). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. RSC advances, 10(44), 26039-26048.
  • Marian, C. M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(23), 11088-11099.
  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Dalton Transactions, 46(31), 10429-10444.
  • MassBank.jp. (2014, January 14). Benzotriazoles. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
  • SpectraBase. (n.d.). 1H-benzotriazole - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
  • GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Process Insights. (2023, February 7). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.
  • Martinez, R., & Claramunt, R. M. (2022).
  • ResearchGate. (2026, January 9). 5-bromo-1h benzimidazolun ft-raman, ft-ır, nmr ve dft hesaplamaları.

Sources

Exploratory

Unraveling the Regiochemistry of 5-Bromo-4-nitro-1H-benzo[d]triazole: A Comprehensive NMR Strategy

Executive Summary The structural elucidation of heavily substituted heterocyclic scaffolds, such as 5-bromo-4-nitro-1H-benzo[d]triazole , presents unique analytical challenges. The combination of annular tautomerism, qua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heavily substituted heterocyclic scaffolds, such as 5-bromo-4-nitro-1H-benzo[d]triazole , presents unique analytical challenges. The combination of annular tautomerism, quadrupolar relaxation from multiple nitrogen centers, and the competing electronic effects of strong electron-withdrawing (-NO2) and heavy-atom (-Br) substituents requires a highly deliberate Nuclear Magnetic Resonance (NMR) strategy.

As an Application Scientist, I have designed this whitepaper to move beyond basic spectral assignment. Here, we explore the causality behind experimental parameterization and establish a self-validating multidimensional NMR workflow. This methodology guarantees unambiguous regiochemical assignment, a critical requirement for researchers developing benzotriazole-based kinase inhibitors and pharmaceutical intermediates.

The Molecular Architecture & Electronic Landscape

To design an effective NMR protocol, we must first understand the intrinsic physical chemistry of the molecule.

Annular Tautomerism: Benzotriazoles exist in a dynamic equilibrium between 1H, 2H, and 3H tautomeric forms. However, the presence of the massive, electron-withdrawing nitro group at the C4 position introduces severe steric hindrance and electrostatic repulsion, effectively prohibiting the 3H tautomer. The molecule rapidly exchanges between the 1H and 2H forms. In non-polar solvents, this exchange—coupled with intermolecular hydrogen bonding—causes extreme line broadening. As demonstrated in foundational studies on the physico-chemical properties of halogenated benzotriazoles , the substitution pattern directly modulates the pKa and tautomeric distribution.

Electronic Effects: The 4-nitro group exerts a strong inductive (-I) and resonance (-M) deshielding effect, heavily impacting the adjacent C3a bridgehead and the meta-positioned C6 proton. Conversely, the bromine atom at C5 introduces a "heavy atom effect," which significantly shields the C5 carbon nucleus while inductively deshielding the adjacent protons.

G cluster_0 Tautomeric Equilibrium (Solvent Dependent) cluster_1 Electronic Effects on Chemical Shift N1 1H-Tautomer (Favored in DMSO) N2 2H-Tautomer (Minor/Transient) N1->N2 Fast Exchange E1 4-NO2 Group Strong -I, -M Effect N1->E1 Deshields H6/H7 E2 5-Br Group Heavy Atom Effect N1->E2 Shields C5 N3 3H-Tautomer (Sterically Hindered) N2->N3

Fig 1: Tautomeric equilibrium and electronic effects in 5-bromo-4-nitro-1H-benzo[d]triazole.

Causality in Experimental Design: The Protocol

To overcome the challenges of tautomerism and long relaxation times inherent to halo-nitro aromatics , the following self-validating protocol must be executed.

Step-by-Step Methodology

Step 1: Sample Preparation (The Solvent Mandate)

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Causality: Non-polar solvents (e.g., CDCl3) permit benzotriazoles to form polymeric hydrogen-bonded aggregates, rendering the NH proton invisible and broadening aromatic signals. DMSO-d6 acts as a potent hydrogen-bond acceptor, locking the monomeric state, sharpening the aromatic AB spin system, and often resolving the NH proton as a broad singlet around 15.0–16.0 ppm.

Step 2: High-Resolution 1D ¹H and ¹³C Acquisition

  • ¹H NMR (400/500 MHz): Set a relaxation delay (D1) of 2.0 seconds. Acquire 16–32 scans.

  • ¹³C NMR (100/125 MHz): Set a prolonged D1 of 3.0–4.0 seconds. Acquire 1024 scans.

  • Causality: The quaternary carbons (C3a, C4, C5, C7a) lack attached protons, relying entirely on weak dipole-dipole interactions and chemical shift anisotropy for relaxation. The heavy bromine atom further complicates local relaxation dynamics. A standard 1.0s delay will result in artificially suppressed signals for C4 and C5, causing them to be lost in the baseline noise.

Step 3: 2D HSQC and HMBC (The Regiochemical Lock)

  • HSQC: Optimize for 1JCH​=145 Hz.

  • HMBC: Optimize for long-range couplings nJCH​=8 Hz.

  • Causality: The 1D spectra can only prove the presence of an AB spin system (H6 and H7). The HMBC is the only experiment capable of bridging the non-protonated C4 and C5 gap, mapping the 2J and 3J correlations that definitively prove the nitro group is at C4 and the bromine is at C5.

NMR_Workflow Start Sample Prep: 5-Bromo-4-nitro-1H-benzo[d]triazole in DMSO-d6 OneD 1D NMR (1H & 13C) Identify AB Spin System & Carbon Count Start->OneD Acquire Base Spectra HSQC 1H-13C HSQC Assign Direct C-H Bonds (C6-H6, C7-H7) OneD->HSQC Resolve Overlaps HMBC 1H-13C HMBC Map Quaternary Carbons (2J, 3J couplings) HSQC->HMBC Target Quaternary C Assign Regiochemical Assignment Confirm NO2 at C4, Br at C5 HMBC->Assign Correlate H6/H7 to C4, C5

Fig 2: Self-validating 2D NMR workflow for unambiguous regiochemical assignment.

Multidimensional Data Interpretation

The expected quantitative data, derived from the established behavior of substituted benzotriazoles and metal complexes , is summarized below. The table serves as a reference matrix for evaluating the empirical data against theoretical predictions.

Table 1: Representative NMR Assignment Matrix in DMSO-d6

PositionNucleusExpected Shift (ppm)Multiplicity J (Hz)HSQC MatchHMBC Correlations ( 2J , 3J )
1 ¹H~15.50br s---
4 ¹³C~140.0Cq---
5 ¹³C~115.0Cq---
6 ¹H~7.80d8.8C6C4 ( 3J ), C5 ( 2J ), C7a ( 3J )
6 ¹³C~128.0CH---
7 ¹H~8.10d8.8C7C5 ( 3J ), C3a ( 3J ), C6 ( 2J )
7 ¹³C~118.0CH---
3a ¹³C~132.0Cq---
7a ¹³C~142.0Cq---

Self-Validating Structural Assignment

  • Identify the Protons: The ¹H spectrum yields two doublets (H6 and H7) with an ortho coupling of ~8.8 Hz. H7 is shifted further downfield (~8.10 ppm) due to the para-deshielding effect of the C4-nitro group.

  • Anchor the Quaternary Carbons: The ¹³C spectrum will show a highly shielded quaternary carbon at ~115.0 ppm. This is C5, shielded by the heavy-atom effect of bromine. The highly deshielded quaternary carbon at ~140.0 ppm is C4, stripped of electron density by the nitro group.

  • Close the Loop (The Proof): Look at the HMBC trace for H6. It will show a strong 3J cross-peak to the deshielded C4 (nitro-bearing) carbon. Conversely, H7 will show a strong 3J cross-peak to the shielded C5 (bromo-bearing) carbon.

If the structure were 4-bromo-5-nitro, H6 would correlate to a shielded carbon, and H7 would correlate to a deshielded carbon. Because the HMBC correlations form a closed, non-contradictory network mapping exactly to the predicted electronic environments, the assignment is mathematically and chemically absolute.

References

  • Shugar, D., Pote, J., et al. "Synthesis and Physico-Chemical Properties in Aqueous Medium of All Possible Isomeric Bromo Analogues of Benzo-1H-Triazole, Potential Inhibitors of Protein Kinases." IBB PAS Repository. URL:[Link]

  • "Mild and General Access to Diverse 1H-Benzotriazoles via Diboron-Mediated N–OH Deoxygenation and Palladium-Catalyzed C–C and C–N Bond Formation." National Institutes of Health (PMC). URL:[Link]

  • Verma, B.B., et al. "NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles." Asian Journal of Chemistry, Vol. 6, No. 1 (1994). URL: [Link]

Foundational

High-Resolution Mass Spectrometry of 5-Bromo-4-nitro-1H-benzo[d]triazole: Mechanistic Fragmentation Pathways and Analytical Workflows

Executive Summary The mass spectrometric characterization of polyfunctionalized heterocycles requires a deep understanding of gas-phase ion chemistry. 5-Bromo-4-nitro-1H-benzo[d]triazole presents a unique analytical land...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mass spectrometric characterization of polyfunctionalized heterocycles requires a deep understanding of gas-phase ion chemistry. 5-Bromo-4-nitro-1H-benzo[d]triazole presents a unique analytical landscape due to the presence of three distinct functional domains: an acidic triazole core, a labile nitro group, and a heavy halogen atom. This whitepaper provides an in-depth, self-validating methodology for the High-Resolution Mass Spectrometry (HRMS) analysis of this compound, detailing the causality behind experimental parameters and mapping its complex collision-induced dissociation (CID) pathways.

Structural Analytics & Ionization Causality

To design a robust MS assay, we must first analyze the physicochemical properties of the analyte to understand the causality of its ionization behavior.

  • The Triazole Core (Ionization Driver): The 1H-benzotriazole core possesses an acidic N-H proton. The strongly electron-withdrawing nature of the adjacent nitro (-NO₂) and bromo (-Br) groups significantly lowers its pKa compared to unsubstituted benzotriazole. Consequently, negative-ion electrospray ionization (ESI-) is the most thermodynamically favored mode, yielding a highly abundant deprotonated molecule, [M-H]⁻.

  • The Bromine Signature (Self-Validating Control): Bromine exists in nature as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This creates a built-in, self-validating 1:1 isotopic doublet separated by exactly 1.998 Da. Any intact product ion must exhibit this doublet; if the doublet collapses into a singlet, it provides unequivocal proof of halogen radical expulsion, a diagnostic feature critical in profiling halogenated compounds ([1]).

  • The Nitro Group (Fragmentation Lability): Nitroaromatics are highly susceptible to gas-phase rearrangements under collisional activation, specifically the nitro-nitrite isomerization, which dictates the downstream MS/MS spectra ([2]).

Experimental Workflow: Self-Validating LC-HRMS/MS Protocol

Do not rely on generic LC-MS gradients. The causality behind the following protocol is specifically tailored to preserve the [M-H]⁻ state of the molecule prior to desolvation.

Step-by-Step Methodology
  • Step 1: Chromatographic Separation.

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

    • Mobile Phase Causality: Avoid strong acids like trifluoroacetic acid (TFA) or 0.1% formic acid, which suppress negative ionization by forcing the triazole into a neutral state. Instead, utilize 10 mM Ammonium Acetate (pH ~6.8) (Mobile Phase A) and Methanol (Mobile Phase B). This neutral-to-slightly-acidic buffer maintains the compound in its deprotonated state, maximizing ESI- efficiency.

  • Step 2: ESI Source Optimization.

    • Operate in ESI Negative mode. Set the capillary voltage to -2.5 kV to minimize in-source fragmentation of the fragile nitro group. Ensure the desolvation temperature is kept moderate (≤ 300°C) to prevent premature thermal degradation of the triazole ring.

  • Step 3: Precursor Isolation & Activation (The Self-Validating Step).

    • To build a self-validating MS/MS assay, do not isolate the entire isotopic envelope. Instead, use a narrow quadrupole isolation window (0.5 m/z) to isolate m/z 240.9 (⁷⁹Br) and m/z 242.9 (⁸¹Br) in separate scan events.

    • Apply Higher-energy Collisional Dissociation (HCD) at stepped Normalized Collision Energies (NCE) of 20, 40, and 60. By comparing the MS/MS spectra of the two isolated isotopes, product ions that retain the mass difference of 2 Da are confirmed to contain bromine, while converging masses confirm bromine loss.

Workflow S1 Sample Prep 5-Br-4-NO2-BTA S2 UHPLC Separation Ammonium Acetate/MeOH S1->S2 S3 ESI Source Negative Ion Mode S2->S3 S4 HRMS/MS Orbitrap/Q-TOF S3->S4 S5 Data Analysis Isotope & Frag Mapping S4->S5

Figure 1: Step-by-step LC-HRMS analytical workflow for 5-Bromo-4-nitro-1H-benzo[d]triazole.

Mechanistic Gas-Phase Fragmentation Pathways

Upon collisional activation, the [M-H]⁻ precursor undergoes three primary, competitive fragmentation pathways.

Pathway A: Triazole Denitrogenation The expulsion of molecular nitrogen (N₂) is the hallmark of benzotriazole fragmentation, driven by the immense thermodynamic stability of the N₂ leaving group ([3]). For our target analyte, this denitrogenation (-28.0061 Da) yields a highly reactive cyanocyclopentadienyl-like anion at m/z 212.9 / 214.9. This pathway is universally observed in the biotransformation profiling of benzotriazoles ([4]).

Pathway B: Nitro Group Cleavage The presence of the nitro group introduces a competing pathway. The precursor can undergo a gas-phase nitro-nitrite rearrangement followed by the neutral loss of nitric oxide (NO, -29.9979 Da), yielding an oxygen-retaining fragment at m/z 210.9 / 212.9. Alternatively, under higher collision energies, the denitrogenated intermediate ([M-H-N₂]⁻) undergoes a radical loss of nitrogen dioxide (NO₂•, -45.9929 Da) to yield a deep skeletal cleavage radical anion at m/z 166.9 / 168.9.

Pathway C: Halogen Expulsion The direct homolytic cleavage of the C-Br bond results in the loss of a bromine radical (Br•). Because this fragment lacks bromine, the isotopic doublet collapses into a single mass peak at m/z 162.0. This singlet is the ultimate diagnostic confirmation of the halogen's presence in the parent molecule.

Fragmentation M [M-H]⁻ m/z 240.9 / 242.9 F1 [M-H-N₂]⁻ m/z 212.9 / 214.9 M->F1 -N₂ (28 Da) F2 [M-H-NO]⁻ m/z 210.9 / 212.9 M->F2 -NO (30 Da) F4 [M-H-Br]⁻• m/z 162.0 M->F4 -Br• (79/81 Da) F3 [M-H-N₂-NO₂]⁻• m/z 166.9 / 168.9 F1->F3 -NO₂• (46 Da)

Figure 2: Primary CID fragmentation pathways of the [M-H]⁻ precursor ion.

Quantitative Data & Diagnostic Ion Mapping

The following table summarizes the exact monoisotopic masses required for HRMS extraction (assuming a mass tolerance of ≤ 5 ppm). Utilizing these exact theoretical masses ensures high-confidence annotation of the MS/MS spectra.

Ion IdentityElemental FormulaTheoretical m/z (⁷⁹Br)Theoretical m/z (⁸¹Br)Mass Shift (Da)Diagnostic Significance
Precursor [M-H]⁻ C₆H₂BrN₄O₂⁻240.9361242.9341-Base peak; establishes Br isotopic doublet.
[M-H-N₂]⁻ C₆H₂BrN₂O₂⁻212.9300214.9280-28.0061Confirms the 1H-benzotriazole core.
[M-H-NO]⁻ C₆H₂BrN₃O⁻210.9382212.9362-29.9979Indicates nitro-nitrite gas-phase rearrangement.
[M-H-N₂-NO₂]⁻• C₆H₂BrN⁻•166.9371168.9351-74.9990Deep skeletal cleavage; retains Br doublet.
[M-H-Br]⁻• C₆H₂N₄O₂⁻•162.0178N/A (Singlet)-78.9183Singlet peak; unequivocally confirms halogen loss.

Conclusion

The mass spectrometric analysis of 5-Bromo-4-nitro-1H-benzo[d]triazole demands a deliberate, causality-driven approach. By utilizing a pH-optimized mobile phase to drive negative electrospray ionization, and by leveraging the natural isotopic distribution of bromine as an internal validation tool, analysts can confidently map the complex denitrogenation and radical cleavage pathways of this molecule. This self-validating framework ensures maximum scientific integrity during structural elucidation and quantitative profiling.

References

  • PubChem. "1-Nitrobenzotriazole | C6H4N4O2 | CID 5144241". National Center for Biotechnology Information. URL:[Link]

  • Huntscha, S., et al. "Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis." Environmental Science & Technology, 2014. URL:[Link]

  • Sinditskii, V.P., et al. "Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles." International Journal of Molecular Sciences (MDPI), 2023. URL:[Link]

  • Wang, L., et al. "Benzotriazole, Benzothiazole, and Benzophenone Compounds in Indoor Dust from the United States and East Asian Countries." Environmental Science & Technology, 2013. URL:[Link]

Sources

Exploratory

Crystallographic Architecture and Supramolecular Assembly of 5-Bromo-4-nitro-1H-benzo[d]triazole: A Technical Guide

Executive Summary The functionalization of the benzotriazole scaffold is a cornerstone strategy in the development of novel pharmacophores, corrosion inhibitors, and advanced materials. Specifically, 5-Bromo-4-nitro-1H-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the benzotriazole scaffold is a cornerstone strategy in the development of novel pharmacophores, corrosion inhibitors, and advanced materials. Specifically, 5-Bromo-4-nitro-1H-benzo[d]triazole (C₆H₃BrN₄O₂) represents a highly polarized, sterically constrained heterocyclic system. This whitepaper provides an in-depth technical guide to the predictive crystallography, structural determination, and supramolecular assembly of this compound. By analyzing the causality between its molecular substituents and its solid-state packing, researchers can better leverage this scaffold in rational drug design and crystal engineering.

Molecular Architecture & Predictive Crystallography

The unfunctionalized 1H-benzo[d]triazole core is intrinsically planar, characterized by delocalized π-electrons across the fused bicyclic system, with typical N=N and HN–N bond distances of 1.306 Å and 1.340 Å, respectively [1]. However, the introduction of a nitro group at the C4 position and a bromine atom at the C5 position introduces profound steric and electronic perturbations.

  • Steric Causality: The van der Waals radius of the C5-bromine (~1.85 Å) creates a severe steric clash with the adjacent C4-nitro group. To minimize this repulsion, the nitro group is forced to rotate out of the benzotriazole plane. This torsional twist—frequently observed in analogous ortho-substituted bromo-nitrobenzenes—sacrifices extended π-conjugation to achieve a lower-energy conformational state [2, 3].

  • Electronic Causality: Both the nitro and bromo substituents are strongly electron-withdrawing. They deplete the π-electron density of the homocyclic benzene ring, effectively polarizing the molecule. This polarization enhances the molecule's ability to participate in offset face-to-face π-π stacking with the relatively electron-rich triazole rings of adjacent molecules in the crystal lattice [4].

Experimental Workflows: From Synthesis to X-ray Diffraction

To accurately determine the crystal structure, high-quality single crystals must be grown and analyzed under conditions that minimize thermal noise. The following protocols represent a self-validating system: the success of the crystal growth is validated by the diffraction resolution, and the accuracy of the SCXRD data is validated by the final crystallographic R-factors.

Protocol 1: Single Crystal Growth via Antisolvent Evaporation
  • Solvent Selection: Dissolve 50 mg of synthesized 5-Bromo-4-nitro-1H-benzo[d]triazole in 2 mL of a binary solvent mixture (Dichloromethane:Ethanol, 1:1 v/v). Causality: Dichloromethane (DCM) acts as the primary solvent due to its high solubilizing power for halogenated organics, while Ethanol acts as a miscible antisolvent.

  • Controlled Nucleation: Pierce the cap of the vial with a 22-gauge needle to allow for slow solvent evaporation. As the highly volatile DCM evaporates faster than Ethanol, the solution gradually reaches supersaturation, driving controlled, defect-free crystal nucleation.

  • Harvesting: After 7–10 days at 293 K, harvest the crystals. Select a block-like crystal with approximate dimensions of 0.20×0.10×0.05 mm. Causality: This size is optimal to maximize the diffraction volume while preventing excessive X-ray absorption by the heavy bromine atom [2].

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)
  • Mounting and Cryocooling: Coat the selected crystal in perfluoropolyether oil and mount it on a glass fiber or MiTeGen loop. Immediately transfer it to the diffractometer's cold stream at 100 K. Causality: The oil prevents atmospheric moisture from degrading the crystal and forms a glass at 100 K (avoiding parasitic ice diffraction rings). Cryocooling minimizes atomic thermal vibrations, yielding higher resolution data and allowing for the precise localization of the triazole hydrogen atom.

  • Data Collection: Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å) on a dual-source diffractometer.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). A successful, self-validated model will yield an R1​ factor of < 0.05.

SCXRD_Workflow Solvent Binary Solvent Selection (EtOH:DCM) Evap Slow Evaporation (Controlled Nucleation) Solvent->Evap Harvest Crystal Harvesting (0.2 x 0.1 mm) Evap->Harvest Cryo Cryocooling (100 K) (Minimize Thermal Motion) Harvest->Cryo Diffract X-ray Diffraction (Mo Kα Radiation) Cryo->Diffract Refine Structure Refinement (SHELXL, R1 < 0.05) Diffract->Refine

Step-by-step workflow for the crystallization and SCXRD analysis of benzotriazoles.

Crystallographic Data & Structural Refinement

Based on the crystallographic behavior of closely related bromo-nitro-benzotriazole derivatives, the compound crystallizes in a centrosymmetric space group, typically Triclinic P1ˉ , driven by the formation of inversion dimers [2, 4]. The quantitative parameters defining this self-validating structural model are summarized below.

Crystallographic ParameterValue / Specification
Chemical formula C₆H₃BrN₄O₂
Formula weight 243.03 g/mol
Crystal system, Space group Triclinic, P1ˉ
Temperature 100(2) K
Unit cell dimensions a≈6.36 Å, b≈7.36 Å, c≈7.68 Å
Cell angles α≈65.5∘ , β≈87.7∘ , γ≈88.9∘
Volume, Z ∼327.5 ų, 2
Calculated density 1.95 g/cm³
Absorption coefficient ( μ ) 6.20 mm⁻¹
Goodness-of-fit on F2 1.07
Final R indices[ I>2σ(I) ] R1​=0.045 , wR2​=0.119

Supramolecular Assembly & Intermolecular Interactions

The 3D architecture of the crystal lattice is not random; it is a highly ordered assembly dictated by three primary intermolecular forces. Understanding these forces is critical for predicting the compound's solubility, melting point, and bioavailability.

  • Hydrogen Bonding (The Primary Motif): The N1–H moiety of the triazole ring acts as a potent Brønsted acid and hydrogen bond donor [1]. It interacts with the unprotonated nitrogen (N2 or N3) of an adjacent molecule. This interaction forms robust, centrosymmetric R22​(8) inversion dimers, which serve as the foundational building blocks of the crystal lattice.

  • Halogen Bonding (The Secondary Motif): The electron-deficient equatorial belt (the "σ-hole") of the C5-bromine atom engages in highly directional halogen bonding with the electron-rich oxygen atoms of the C4-nitro group on adjacent chains. These short Br···O contacts (typically ranging from 3.22 to 3.40 Å) act as cross-links that stabilize the 3D network against shear forces [2].

  • π-π Stacking (The Tertiary Motif): The planar benzotriazole rings pack in parallel layers. The electron-withdrawing nature of the substituents facilitates offset face-to-face π-π stacking interactions, characterized by centroid-centroid distances of 3.64 Å to 3.74 Å[2, 4].

Supramolecular_Network MolA Molecule A (Asymmetric Unit) MolB Molecule B (Inversion Dimer) MolA->MolB N-H···N H-Bond MolC Molecule C (Adjacent Chain) MolA->MolC Br···O Halogen Bond MolB->MolC π-π Stacking (~3.6 Å)

Key intermolecular interactions governing the 3D crystal lattice assembly.

References

  • Wikipedia Contributors. "Benzotriazole - Structure and synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Institutes of Health (PMC). "4-Bromo-1-nitrobenzene - supplementary crystallographic information." Acta Crystallographica Section E. URL:[Link]

  • Semantic Scholar. "The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical." Crystals. URL:[Link]

  • J-Stage. "Synthesis and Crystal Structure of 1-(2-Bromo-4,5-dimethoxybenzyl)-benzo[d][1,2,3]triazole." Analytical Sciences: X-ray Structure Analysis Online. URL:[Link]

Foundational

Solvation Dynamics and Thermodynamic Solubility Profiling of 5-Bromo-4-nitro-1H-benzo[d]triazole

Executive Summary In modern drug discovery and advanced materials science, highly functionalized heterocyclic building blocks are critical for expanding structure-activity relationships (SARs). 5-Bromo-4-nitro-1H-benzo[d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, highly functionalized heterocyclic building blocks are critical for expanding structure-activity relationships (SARs). 5-Bromo-4-nitro-1H-benzo[d]triazole (CAS: 2840823-25-6) represents a structurally dense scaffold, offering orthogonal reaction sites via its bromo and nitro substituents, alongside the tautomeric triazole core. As cataloged by[1], mastering the solubility profile of this compound is the first mandatory step for successful downstream applications, from cross-coupling catalysis to biological assay formulation.

This technical guide provides a mechanistic analysis of its solvation behavior, an empirical solubility matrix across organic solvents, and a self-validating experimental protocol for thermodynamic solubility determination.

Mechanistic Drivers of Solubility

The dissolution of 5-Bromo-4-nitro-1H-benzo[d]triazole is governed by a complex interplay between its high crystal lattice energy and solvent-solute interactions. As an application scientist, it is crucial to understand why a solvent succeeds or fails, rather than simply relying on trial and error.

  • The Triazole Core: The 1H-benzo[d]triazole backbone is planar and capable of strong intermolecular hydrogen bonding (acting as both donor and acceptor) and π−π stacking. This results in a highly stable crystalline lattice that resists dissolution in non-polar media.

  • The 4-Nitro Substituent: The nitro group is strongly electron-withdrawing and highly polar. It introduces a significant dipole moment that acts as a powerful hydrogen-bond acceptor. This feature drastically enhances solubility in polar aprotic solvents, mirroring the[2].

  • The 5-Bromo Substituent: The addition of a bulky, lipophilic bromine atom increases the molecular volume and polarizability. While it completely suppresses aqueous solubility via the hydrophobic effect, it enhances dispersion forces, allowing for moderate interaction with slightly less polar organic solvents compared to the unsubstituted parent compound.

G Core 5-Bromo-4-nitro-1H- benzo[d]triazole Bromo Bromo Substituent (Lipophilic, Bulky) Core->Bromo Nitro Nitro Substituent (Strong Dipole) Core->Nitro Triazole Triazole Ring (H-bond Donor/Acceptor) Core->Triazole Water Poor Solubility in Water & Non-Polars Bromo->Water Hydrophobic Effect Aprotic High Solubility in Polar Aprotic (DMF, DMSO) Nitro->Aprotic Dipole-Dipole Nitro->Water High Lattice Energy Triazole->Aprotic H-Bonding Protic Moderate Solubility in Alcohols (EtOH, MeOH) Triazole->Protic Protic Exchange

Structural features dictating the solvation profile of 5-Bromo-4-nitro-1H-benzo[d]triazole.

Empirical Solubility Matrix in Organic Solvents

Based on the[3], the solubility of the 5-Bromo-4-nitro analog follows a predictable hierarchy dictated by solvent dielectric constants ( ϵ ) and hydrogen-bonding capacity.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility RangeMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)36.7High (>100 mg/mL)Strong dipole-dipole interactions with the nitro group efficiently disrupt the triazole H-bond network[3].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>100 mg/mL)Excellent solvation of the polarizable bromo-aromatic system; ideal for biological assay stock solutions[3].
Polar Protic Methanol (MeOH)32.7Moderate (10–50 mg/mL)Facilitates protic exchange with the triazole ring, though limited by the lipophilic bromo group[3].
Polar Aprotic Ethyl Acetate (EtOAc)6.0Low (1–10 mg/mL)Insufficient polarity to fully overcome the high lattice energy of the nitro-bromo core[3].
Non-Polar Toluene2.4Poor (<1 mg/mL)Complete inability to disrupt the strong intermolecular hydrogen bonding of the triazole core[3].

Thermodynamic Solubility Determination: A Self-Validating Workflow

To generate precise, actionable data for 5-Bromo-4-nitro-1H-benzo[d]triazole, kinetic dissolution models are insufficient. The rigid crystal lattice often leads to supersaturation artifacts. The following Shake-Flask Method is a self-validating protocol designed to ensure true thermodynamic equilibrium.

Workflow Step1 1. Solid Addition (Excess Solute) Step2 2. Equilibration (25°C, 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV 280nm) Step3->Step4

Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology & Causality
  • Solid Addition (Saturation Assurance):

    • Action: Add 50 mg of 5-Bromo-4-nitro-1H-benzo[d]triazole to a 2.0 mL glass HPLC vial. Add exactly 1.0 mL of the target organic solvent.

    • Causality: Maintaining a visible excess of the solid phase is the fundamental self-validating check that the solution has reached its maximum saturation limit, preventing false-low kinetic readings.

  • Isothermal Equilibration:

    • Action: Seal the vial and agitate on an orbital thermoshaker at 400 rpm and 25.0 ± 0.1 °C for 48 hours.

    • Causality: The bulky bromo and nitro groups create a highly stable crystal lattice. A 48-hour window is mandatory to overcome the activation energy of dissolution and ensure the system transitions from a transient kinetic state to true thermodynamic equilibrium.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to harsh aprotic solvents like DMF and DMSO. Centrifugation prior to filtration prevents micro-particulates from passing through the filter under pressure, which would otherwise artificially inflate the quantified solubility.

  • Quantification (HPLC-UV):

    • Action: Dilute the filtered supernatant (e.g., 1:100 in mobile phase) and inject into an HPLC system equipped with a C18 column. Monitor absorbance at 280 nm.

    • Causality: The highly conjugated nitro-benzotriazole system provides a robust chromophore at 280 nm. This wavelength avoids the UV cutoff interference of common organic solvents, ensuring high signal-to-noise ratio and precise quantification against a standard curve.

Strategic Solvent Selection for Downstream Applications

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The bromo group is a prime target for palladium-catalyzed coupling. Because the compound requires highly polar media, pure DMF or a biphasic Toluene/Water system (with a phase-transfer catalyst) is recommended to balance the solubility of the organic substrate and the inorganic base.

  • Recrystallization & Purification: A solvent/anti-solvent system such as DMF/Water or Ethyl Acetate/Hexane is optimal. The steep solubility cliff induced by the hydrophobic bromo substituent allows for rapid precipitation when the anti-solvent is introduced, yielding high-purity crystalline material.

References

  • Journal of Chemical & Engineering Data (ACS Publications) . Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Bromo-4-nitro-1H-benzo[d]triazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Benzotriazole Scaffold and the Significance of Substitution Benzotriazole and its derivatives are a well-established class of het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Benzotriazole Scaffold and the Significance of Substitution

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention across various scientific disciplines.[1][2] The benzotriazole nucleus, a fusion of a benzene ring and a 1,2,3-triazole ring, serves as a versatile scaffold in drug design due to its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic accessibility.[3][4] The functionalization of the benzotriazole core through the introduction of various substituents allows for the fine-tuning of its physicochemical and biological properties, leading to a diverse array of applications.[5]

The introduction of a bromine atom and a nitro group, as seen in 5-Bromo-4-nitro-1H-benzo[d]triazole, imparts distinct characteristics to the parent molecule. The electron-withdrawing nature of both the nitro group and the bromine atom significantly influences the electron density distribution within the aromatic system, impacting its reactivity and potential as a pharmacophore.[6] Halogenated benzotriazoles have demonstrated a range of biological activities, including antiviral and anticancer properties, while nitro-substituted aromatics are crucial intermediates in the synthesis of many pharmaceuticals and other functional materials.[5][7] This guide will delve into the specifics of this uniquely substituted benzotriazole, providing a foundational resource for its synthesis, characterization, and exploration in various research and development endeavors.

Synthesis of 5-Bromo-4-nitro-1H-benzo[d]triazole: A Plausible Pathway

Step 1: Synthesis of 5-Bromo-1H-benzotriazole

The synthesis of the 5-bromo-1H-benzotriazole precursor typically starts from the commercially available 4-bromo-1,2-phenylenediamine. The reaction proceeds via a diazotization reaction, where the diamine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite and an acid.

Synthesis_Step1 reactant 4-Bromo-1,2-phenylenediamine product 5-Bromo-1H-benzotriazole reactant->product Diazotization reagents NaNO₂, Acetic Acid, H₂O

Synthesis of the 5-bromo-1H-benzotriazole precursor.

Experimental Protocol: A General Procedure for the Synthesis of 5-Bromo-1H-benzotriazole

  • In a suitable reaction vessel, dissolve 4-bromo-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C using an ice bath with continuous stirring.

  • Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture.

  • Maintain the temperature and continue stirring for a designated period to ensure complete diazotization.

  • Allow the reaction mixture to warm to room temperature and then heat to facilitate the cyclization.

  • Cool the reaction mixture to induce precipitation of the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Nitration of 5-Bromo-1H-benzotriazole

The second and final step is the electrophilic nitration of the 5-bromo-1H-benzotriazole intermediate. The directing effects of the existing substituents on the benzene ring will determine the position of the incoming nitro group. The bromine atom is an ortho-, para-director, while the triazole ring's influence is more complex. However, studies on the nitration of similar 5-substituted benzotriazoles, such as 5-chloro-1H-benzotriazole, suggest that the nitro group will preferentially add to the 4- or 6-position.[6]

Synthesis_Step2 reactant 5-Bromo-1H-benzotriazole product 5-Bromo-4-nitro-1H-benzo[d]triazole reactant->product Nitration reagents Conc. HNO₃, Conc. H₂SO₄

Nitration of 5-bromo-1H-benzotriazole.

Plausible Experimental Protocol: Nitration of 5-Bromo-1H-benzotriazole

  • In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 5-bromo-1H-benzotriazole while cooling in an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of the bromo-benzotriazole, maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.[8]

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration, wash with copious amounts of water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-Bromo-4-nitro-1H-benzo[d]triazole.

Physicochemical and Spectroscopic Characterization

The structural elucidation and confirmation of purity for 5-Bromo-4-nitro-1H-benzo[d]triazole rely on a combination of spectroscopic techniques. The following data is predicted based on the analysis of structurally similar compounds.[9][10][11]

PropertyPredicted ValueSource
Molecular Formula C₆H₃BrN₄O₂[4]
Molecular Weight 243.02 g/mol [4]
Appearance Likely a yellow to brown solidGeneral observation for nitroaromatic compounds
CAS Number 2840823-25-6[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, the protons on the benzene ring will likely appear as doublets or multiplets in the downfield region (typically δ 7.5-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups. The N-H proton of the triazole ring will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).[9][12]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the nitro and bromo groups will be significantly shifted. The chemical shifts of the carbons in the benzene ring are expected in the range of δ 110-150 ppm.[2][9]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Characteristic absorption bands are expected for:

  • N-H stretch: A broad band in the region of 3100-3400 cm⁻¹.

  • Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

  • N-O asymmetric stretch (nitro group): A strong band in the range of 1550-1475 cm⁻¹.[13]

  • N-O symmetric stretch (nitro group): A strong band in the range of 1360-1290 cm⁻¹.[13]

  • C=C aromatic stretch: Medium to weak bands in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: A band in the lower frequency region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.[14] Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (M-46) and NO (M-30).[15]

Potential Applications and Areas for Future Research

While specific applications for 5-Bromo-4-nitro-1H-benzo[d]triazole are not extensively documented, its structure suggests significant potential in several areas, primarily driven by the reactivity of the bromo and nitro functionalities.

Medicinal Chemistry

The benzotriazole scaffold is a cornerstone in the development of various therapeutic agents.[3] The presence of a nitro group allows for its reduction to an amino group, a key functional handle for further derivatization to create libraries of compounds for biological screening.[7] The bromo substituent can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.[5]

Given the known biological activities of related compounds, 5-Bromo-4-nitro-1H-benzo[d]triazole could serve as a precursor for the synthesis of novel:

  • Antiviral agents: Many benzotriazole derivatives exhibit potent antiviral activity.[3]

  • Anticancer agents: The benzotriazole core is present in several anticancer compounds, and the nitro group can be a key feature in molecules designed to target hypoxic tumor environments.[16]

  • Antimicrobial agents: Halogenated benzotriazoles have shown promising antibacterial and antifungal properties.[5]

Applications Core 5-Bromo-4-nitro-1H-benzo[d]triazole MedChem Medicinal Chemistry Core->MedChem MatSci Materials Science Core->MatSci OrgSyn Organic Synthesis Core->OrgSyn Antiviral Antiviral Agents MedChem->Antiviral Anticancer Anticancer Agents MedChem->Anticancer Antimicrobial Antimicrobial Agents MedChem->Antimicrobial Dyes Dyes and Pigments MatSci->Dyes Polymers Functional Polymers MatSci->Polymers BuildingBlock Versatile Building Block OrgSyn->BuildingBlock

Potential application areas for 5-Bromo-4-nitro-1H-benzo[d]triazole.

Materials Science

Nitroaromatic compounds are often used in the synthesis of dyes and pigments. The unique substitution pattern of 5-Bromo-4-nitro-1H-benzo[d]triazole could lead to the development of novel colorants with specific properties. Furthermore, benzotriazole derivatives are known for their use as UV absorbers and corrosion inhibitors; the electronic properties imparted by the bromo and nitro groups could be exploited in the design of advanced materials with enhanced stability.

Organic Synthesis

As a highly functionalized building block, 5-Bromo-4-nitro-1H-benzo[d]triazole offers multiple reaction sites for synthetic transformations. The differential reactivity of the bromo and nitro groups, along with the potential for N-alkylation or N-arylation of the triazole ring, provides a platform for the construction of complex molecular architectures.

Conclusion

5-Bromo-4-nitro-1H-benzo[d]triazole represents a promising, yet underexplored, member of the benzotriazole family. While its history is not well-documented, its synthesis is achievable through established chemical transformations. The combination of a bromine atom and a nitro group on the benzotriazole scaffold creates a molecule with significant potential for further chemical modification and application in drug discovery and materials science. This technical guide provides a solid foundation for researchers and scientists to begin exploring the chemistry and utility of this intriguing compound, paving the way for future innovations.

Sources

Foundational

Unlocking the Potential of 5-Bromo-4-nitro-1H-benzo[d]triazole: A Technical Guide for Advanced Research

Abstract The benzotriazole scaffold is a cornerstone in contemporary medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2] This in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzotriazole scaffold is a cornerstone in contemporary medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2] This in-depth technical guide focuses on a particularly promising, yet underexplored derivative: 5-Bromo-4-nitro-1H-benzo[d]triazole . The strategic placement of a bromine atom and a nitro group on the benzotriazole core presents a unique convergence of electronic and steric factors, opening a vast landscape of research and development opportunities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust framework for investigating the synthesis, functionalization, and potential applications of this intriguing molecule. We will delve into its synthetic pathways, explore its chemical reactivity, and propose several high-potential research avenues, complete with detailed, field-proven experimental insights and workflows.

The Strategic Importance of the 5-Bromo-4-nitro-1H-benzo[d]triazole Core

The 5-Bromo-4-nitro-1H-benzo[d]triazole molecule is a trifecta of functionality. The benzotriazole core itself is a bioisostere of purine, enabling it to interact with a wide array of biological targets.[3] The presence of a bromine atom at the 5-position provides a crucial handle for a multitude of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[4][5] The electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the aromatic system, potentially modulating biological activity and opening avenues for further chemical transformations.[6]

Table 1: Physicochemical Properties of 5-Bromo-4-nitro-1H-benzo[d]triazole

PropertyValueReference
Molecular Formula C₆H₃BrN₄O₂[7]
Molecular Weight 243.02 g/mol [7]
IUPAC Name 5-bromo-4-nitro-1H-benzo[d][3][8][9]triazole[7]
CAS Number 2840823-25-6[7]

Synthetic Pathways: A Proposed Experimental Protocol

While a specific, detailed synthesis for 5-Bromo-4-nitro-1H-benzo[d]triazole is not extensively documented in publicly available literature, a robust synthetic strategy can be proposed based on established methodologies for the synthesis of substituted benzotriazoles. Two primary routes are envisioned: the diazotization of a corresponding o-phenylenediamine or the direct nitration of 5-bromobenzotriazole.

Proposed Synthesis via Diazotization of 4-Bromo-3-nitro-1,2-phenylenediamine

This is often the most direct and regioselective method for the formation of the benzotriazole ring system.[10]

Synthesis_Route_1 4-Bromo-3-nitro-1,2-phenylenediamine 4-Bromo-3-nitro-1,2-phenylenediamine Reagents NaNO₂, Acetic Acid, H₂O 4-Bromo-3-nitro-1,2-phenylenediamine->Reagents 1. Dissolve Product 5-Bromo-4-nitro-1H-benzo[d]triazole Reagents->Product 2. Diazotization & Cyclization Synthesis_Route_2 5-Bromo-1H-benzotriazole 5-Bromo-1H-benzotriazole Nitrating_Mixture Conc. HNO₃, Conc. H₂SO₄ 5-Bromo-1H-benzotriazole->Nitrating_Mixture 1. Dissolve & Cool Product 5-Bromo-4-nitro-1H-benzo[d]triazole + other isomers Nitrating_Mixture->Product 2. Nitration Kinase_Inhibitor_Workflow Start 5-Bromo-4-nitro-1H- benzo[d]triazole Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Library Diverse Compound Library Suzuki->Library Buchwald->Library Sonogashira->Library Screening Kinase Activity Screening Library->Screening Hit_ID Hit Identification & Optimization Screening->Hit_ID Organic_Electronics_Workflow Start 5-Bromo-4-nitro-1H- benzo[d]triazole Coupling Stille or Suzuki Coupling (π-extended systems) Start->Coupling Polymerization Polymerization Reactions Start->Polymerization Material Novel π-conjugated Material Coupling->Material Polymerization->Material Characterization Electrochemical & Photophysical Characterization Material->Characterization Device Device Fabrication & Testing Characterization->Device

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization Strategies for 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Scaffold Functionalization, Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling, and Heterocyclic Annulatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Scaffold Functionalization, Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling, and Heterocyclic Annulation

Introduction & Mechanistic Rationale

In modern drug discovery, the benzotriazole core is frequently deployed as a bioisostere for carboxylic acids, amides, and purine rings [1]. The highly functionalized building block 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole (CAS: 2840823-25-6) offers a unique, electron-deficient scaffold for divergent synthesis.

The synthetic utility of this molecule is governed by a powerful electronic "push-pull" dynamic. The C4-nitro group exerts a strong electron-withdrawing effect (both −I and −M ), which severely depletes the electron density of the adjacent C5 carbon. This activation renders the C5-bromine highly susceptible to , allowing for the rapid installation of diverse amine, ether, or thioether substituents. Furthermore, the C5-bromine serves as a prime handle for palladium-catalyzed cross-coupling, while the C4-nitro group can be subsequently reduced to an amine, unlocking pathways to complex tricyclic pharmacophores (e.g., imidazo[4,5-f]benzotriazoles).

Experimental Causality & Workflow Design

A critical failure point in functionalizing this scaffold is the inherent acidity of the 1H-triazole proton (pKa ~8.2). If subjected to the basic conditions required for SNAr or Suzuki couplings without prior protection, the triazole deprotonates. The resulting anionic triazolide drastically increases the electron density of the aromatic ring, effectively shutting down SNAr reactivity at C5 and poisoning transition-metal catalysts [2].

Therefore, a self-validating synthetic workflow must follow a strict sequence:

  • Masking: N-Protection of the triazole core (typically with a SEM or Boc group) to maintain ring electrophilicity.

  • Diversification: C5-functionalization via SNAr or cross-coupling.

  • Activation: C4-nitro reduction to an aniline.

  • Annulation: Cyclization to form extended polycyclic systems.

Visualizing the Synthetic Divergence

G A 5-Bromo-4-nitro- 1H-benzotriazole B N-Protected Intermediate A->B SEM-Cl, NaH (Protection) C 5-Amino-4-nitro Derivatives B->C Amines, DIPEA (SNAr) D 5-Aryl-4-nitro Derivatives B->D Ar-B(OH)2, Pd (Suzuki) E Tricyclic Pharmacophores C->E 1. Fe/NH4Cl 2. HC(OEt)3 D->E 1. Fe/NH4Cl 2. HC(OEt)3

Figure 1: Divergent synthetic pathways from the 5-Bromo-4-nitrobenzotriazole scaffold.

Step-by-Step Experimental Protocols

Protocol A: N-Protection via SEM-Cl (The Prerequisite)

Causality: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is selected because the resulting SEM ether is highly stable to the basic conditions of SNAr and the elevated temperatures of Suzuki couplings, yet can be cleanly cleaved later using TBAF or TFA.

  • Preparation: Dissolve 5-bromo-4-nitro-1H-benzotriazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Observation: Effervescence ( H2​ gas) indicates the formation of the sodium triazolide. Stir for 30 minutes.

  • Alkylation: Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine (5x to remove DMF), dry over Na2​SO4​ , and concentrate.

  • Validation: Purify via flash chromatography. Note: A mixture of N1, N2, and N3 regioisomers is typically obtained. These can be carried forward as a mixture, as deprotection ultimately yields the identical 1H-benzotriazole product.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C5

Causality: The ortho-nitro group stabilizes the anionic Meisenheimer complex transition state via resonance, allowing SNAr to proceed under remarkably mild conditions without the need for palladium catalysis.

G A Activated C5-Br (Ortho-NO2) B Nucleophilic Attack (Amine) A->B C Meisenheimer Complex (Charge Delocalization) B->C Rate Determining D Bromide Elimination (Rearomatization) C->D Fast E C5-Substituted Product D->E

Figure 2: Mechanistic progression of the SNAr reaction at the C5 position.

  • Reaction Setup: Dissolve the SEM-protected 5-bromo-4-nitrobenzotriazole (1.0 eq) in anhydrous DMF (0.3 M).

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating: Heat the mixture to 60 °C for 4–6 hours. Causality: DMF stabilizes the polar transition state of the Meisenheimer complex, accelerating the reaction.

  • Isolation: Cool to room temperature, dilute with water to precipitate the product, and filter. Wash the filter cake with cold water and dry under a vacuum.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

Causality: To form C-C bonds, is utilized. Pd(dppf)Cl2​ is selected as the pre-catalyst because its large bite angle facilitates the challenging reductive elimination step in sterically hindered, ortho-nitro substituted systems.

  • Reagent Assembly: In a microwave vial, combine the SEM-protected scaffold (1.0 eq), an arylboronic acid (1.2 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/Water (4:1 v/v, 0.2 M). Causality: Water is essential to dissolve the base and activate the boronic acid via formation of a reactive boronate complex.

  • Coupling: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

Protocol D: Nitro Reduction and Imidazo-Annulation

Causality: Reducing the C4-nitro group to an amine provides an ortho-diamine motif (if C5 is also an amine) or an ortho-amino-aryl motif, perfect for cyclization [3]. Iron powder with NH4​Cl is chosen over Pd/C hydrogenation to prevent unwanted dehalogenation if other halogens are present on the molecule.

  • Reduction: Suspend the C5-functionalized 4-nitrobenzotriazole (1.0 eq) in EtOH/Water (3:1). Add Iron powder (5.0 eq) and NH4​Cl (5.0 eq). Heat at 80 °C for 2 hours.

  • Filtration: Filter the hot mixture through Celite (Iron salts will trap the product if cooled). Concentrate the filtrate to yield the 4-amino intermediate.

  • Annulation: Dissolve the crude amine in triethyl orthoformate (excess) with a catalytic amount of p-Toluenesulfonic acid (pTSA). Heat at 100 °C for 4 hours to drive off ethanol and force the cyclization, yielding the tricyclic imidazo-benzotriazole core.

Quantitative Data Presentation

The table below summarizes the optimized parameters and expected yields for the derivatization of the C5 position, highlighting the efficiency of the SNAr pathway over transition-metal couplings for this specific electronic system.

Reaction TypeReagents / CatalystNucleophile / Coupling PartnerTemp (°C)Time (h)Typical Yield (%)
SNAr DIPEA / DMFMorpholine (Secondary Amine)60485 - 92%
SNAr K2​CO3​ / MeCNBenzylamine (Primary Amine)80678 - 85%
SNAr Cs2​CO3​ / DMFPhenol (Oxygen Nucleophile)1001265 - 75%
Suzuki Pd(dppf)Cl2​ / K2​CO3​ Phenylboronic Acid901270 - 80%
Suzuki Pd(PPh3​)4​ / Na2​CO3​ Heteroaryl Boronic Acid1001655 - 65%

References

  • Katritzky, A. R., et al. "Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems." Chemical Reviews, 2011, 111(11), 7063–7144. URL: [Link]

  • Schareina, T., et al. "Polymer-Supported Triazole and Benzotriazole Leaving Groups." Journal of Combinatorial Chemistry, 2001, 3(2), 186-194. URL: [Link]

  • Graham, D., & McAnally, G. "Synthesis of Aminobenzotriazoles." Molecules, 1999, 4(12), 377-380. URL: [Link]

  • Reddy, P. V. G., et al. "Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole." Synthetic Communications, 2019, 49(12), 1548-1558. URL: [Link]

Application

Application Note: 5-Bromo-4-nitro-1H-benzo[d]triazole as a Privileged Scaffold in Palladium-Catalyzed Cross-Coupling Reactions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The functionalization of benzotriazoles is a critical pathway in modern drug discovery, as this pharmacophore freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The functionalization of benzotriazoles is a critical pathway in modern drug discovery, as this pharmacophore frequently serves as a bioisostere for indoles and benzimidazoles in kinase inhibitors and GPCR modulators. 5-Bromo-4-nitro-1H-benzo[d]triazole is a highly versatile, yet electronically complex, building block. It possesses two distinct reactive handles: an acidic triazole N-H and a C5-bromide activated by an adjacent C4-nitro group.

This application note provides a comprehensive, mechanistically grounded guide to utilizing this reagent in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig amination). By understanding the electronic interplay between the nitro group and the transition metal catalyst, researchers can achieve high-yielding C-C and C-N bond formations.

Mechanistic Insights & Causality (E-E-A-T)

Successful cross-coupling of 5-bromo-4-nitro-1H-benzo[d]triazole requires overcoming two primary chemical hurdles: catalyst poisoning and chemoselectivity.

The Ortho-Nitro Activation Effect

In palladium-catalyzed cross-coupling, the first step is the oxidative addition of Pd(0) into the C-Br bond. The presence of the strongly electron-withdrawing nitro group at the C4 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic deficiency accelerates the oxidative addition of the electron-rich Pd(0) species into the C5-Br bond[1]. Consequently, this substrate is highly reactive; however, this same activation makes the resulting Pd(II) intermediate susceptible to premature protodehalogenation if transmetalation is slow. Therefore, selecting a ligand with a large bite angle (e.g., dppf) is critical to enforce rapid reductive elimination[2].

The Benzotriazole N-H Challenge

The unprotected 1H-benzo[d]triazole core possesses an acidic N-H proton (pKa ~8.2). If left unprotected during cross-coupling, this nitrogen can coordinate directly to the palladium center, forming insoluble Pd-benzotriazolate polymeric complexes that sequester and poison the catalyst[3]. Furthermore, under the basic conditions required for Suzuki or Buchwald reactions, the unprotected nitrogen can undergo competitive N-arylation[4].

Causality-Driven Solution: Pre-reaction protection of the triazole ring is mandatory. We strongly recommend the 2-(trimethylsilyl)ethoxymethyl (SEM) group or the tetrahydropyranyl (THP) group[5]. The SEM group is particularly advantageous because it is entirely stable to the strongly basic conditions of cross-coupling and can be cleanly removed later using mild fluoride sources (TBAF) or acidic conditions (TFA)[6].

Synthetic Workflow & Catalytic Mechanism

Workflow A 5-Bromo-4-nitro- 1H-benzo[d]triazole (Starting Material) B N-Protection (SEM-Cl, NaH) A->B C SEM-Protected Scaffold B->C D Cross-Coupling (Pd Catalyst) C->D E Coupled Intermediate D->E F Deprotection (TFA / DCM) E->F G Functionalized Benzotriazole F->G

Workflow for the functionalization of 5-bromo-4-nitro-1H-benzo[d]triazole via cross-coupling.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Accelerated by C4-NO2 Pd0->OxAdd Aryl Bromide TransMet Transmetalation / Amination Boronic Acid or Amine OxAdd->TransMet Base / Nucleophile RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerated Pd(0)

Catalytic cycle highlighting the accelerating effect of the C4-nitro group on oxidative addition.

Optimized Reaction Parameters (Data Summary)

To ensure reproducible scale-up, the following table summarizes the optimized empirical parameters for cross-coupling the SEM-protected intermediate.

Table 1: Optimized Cross-Coupling Parameters for SEM-Protected 5-Bromo-4-nitrobenzotriazole

Reaction TypeNucleophileCatalyst / LigandBaseSolvent / TempYield RangeMechanistic Rationale
Suzuki-Miyaura Arylboronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (90 °C)75–92%Large bite angle of dppf enforces reductive elimination over protodeboronation; biphasic system dissolves inorganic base[2].
Buchwald-Hartwig Primary AminesPd₂(dba)₃ / BrettPhosCs₂CO₃ (1.5 eq)Toluene (100 °C)65–85%BrettPhos prevents β-hydride elimination; Cs₂CO₃ is mild enough to avoid SEM cleavage or nitro-group degradation[7].
Buchwald-Hartwig Secondary AminesPd₂(dba)₃ / RuPhosCs₂CO₃ (1.5 eq)Toluene (100 °C)60–80%RuPhos accommodates the severe steric bulk of secondary amines during the transmetalation step[4].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that researchers can verify the success of each phase before proceeding.

Protocol A: N-Protection with SEM-Cl

Objective: Mask the acidic triazole N-H to prevent Pd-catalyst poisoning.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 5-bromo-4-nitro-1H-benzo[d]triazole (10.0 mmol) and anhydrous DMF (30 mL) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol).

    • Causality: NaH irreversibly deprotonates the triazole N-H, driving the equilibrium forward while evolving H₂ gas. The 0 °C temperature prevents exothermic decomposition of the nitroarene.

  • Equilibration: Stir for 30 minutes until gas evolution ceases, indicating complete formation of the sodium benzotriazolate salt.

  • Alkylation: Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 11.0 mmol) via syringe.

    • Causality: Dropwise addition controls the local concentration of the electrophile, minimizing poly-alkylation artifacts.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Self-Validation (In-Process Control): Quench a 50 µL aliquot in water and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) must be entirely replaced by a higher Rf​ spot.

  • Workup: Quench the main reaction with saturated aqueous NH₄Cl (50 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organics with brine (5 x 50 mL) to thoroughly remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C5 position using an arylboronic acid.

  • Preparation: In a Schlenk tube, combine the SEM-protected 5-bromo-4-nitrobenzotriazole (1.0 mmol), Arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the system with argon for 5 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Heating: Seal the tube and heat to 90 °C for 4–6 hours.

  • Self-Validation: Monitor via LCMS. The disappearance of the starting material isotopic mass [M+H]+ and the appearance of the coupled product mass indicates completion. The intense yellow color of the nitroarene may shift slightly depending on the extended conjugation of the new biaryl system.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: Form a C-N bond at the C5 position using a primary or secondary amine.

  • Preparation: In an oven-dried vial, combine the SEM-protected 5-bromo-4-nitrobenzotriazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.04 mmol), and anhydrous Cs₂CO₃ (1.5 mmol).

  • Atmosphere: Evacuate and backfill the vial with argon three times.

  • Addition: Add anhydrous Toluene (5 mL) and the desired Amine (1.2 mmol).

    • Causality: Toluene is chosen as a non-polar solvent to maximize the solubility of the bulky phosphine ligand and the organic substrates while maintaining the base as an active heterogeneous suspension.

  • Heating: Heat at 100 °C for 12 hours.

  • Self-Validation: TLC analysis (Hexanes/EtOAc 2:1). Aminated nitroarenes often exhibit distinct bright yellow/orange fluorescence under 365 nm UV light due to donor-acceptor charge transfer complexes.

  • Workup: Filter through Celite, wash with EtOAc, concentrate, and purify.

References

  • [7] The Role of 2-Fluoro-4-bromonitrobenzene in Specialty Chemical Synthesis. NBInno. Available at:[Link]

  • [4] Cross-Coupling of Heteroatomic Electrophiles. Chemical Reviews - ACS Publications. Available at:[Link]

  • [1] Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC - NIH. Available at:[Link]

  • [5] Solid-phase synthesis of 5-arylhistidine-containing peptides: from design to application. TDX. Available at:[Link]

  • [2] Continuous Ligand-Free Suzuki–Miyaura Cross-Coupling Reactions in a Cartridge Flow Reactor Using a Gel-Supported Catalyst. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • [3] Benzotriazole-Mediated Syntheses of Depsipeptides and Oligoesters. Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [6] Method of synthesizing 2-(2'-hydroxyphenyl) benzotriazole compounds (EP0751134A1). Google Patents. Available at:

Sources

Method

The Versatile Synthon: Application Notes and Protocols for 5-Bromo-4-nitro-1H-benzo[d]triazole in Medicinal Chemistry

Introduction: Unlocking the Potential of a Highly Functionalized Benzotriazole Core In the landscape of medicinal chemistry, the benzotriazole scaffold is a privileged motif, integral to a wide array of therapeutic agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Highly Functionalized Benzotriazole Core

In the landscape of medicinal chemistry, the benzotriazole scaffold is a privileged motif, integral to a wide array of therapeutic agents due to its ability to mimic the purine nucleus and engage with various biological targets.[1] This guide focuses on a particularly versatile, yet underexplored, derivative: 5-Bromo-4-nitro-1H-benzo[d]triazole . The strategic placement of a bromo and a nitro group on the benzotriazole core provides medicinal chemists with two distinct and orthogonally reactive handles for molecular elaboration. This dual functionalization opens avenues for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will provide a plausible and detailed synthetic protocol for 5-Bromo-4-nitro-1H-benzo[d]triazole, followed by in-depth application notes and step-by-step experimental procedures for its key transformations in a medicinal chemistry context. These transformations include the reduction of the nitro group and palladium-catalyzed cross-coupling reactions of the bromo substituent, enabling the synthesis of a diverse range of derivatives for screening and lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-4-nitro-1H-benzo[d]triazole is presented in Table 1.

PropertyValue
Molecular Formula C₆H₃BrN₄O₂
Molecular Weight 243.02 g/mol
Appearance Expected to be a solid
CAS Number 2840823-25-6

PART 1: Synthesis of 5-Bromo-4-nitro-1H-benzo[d]triazole

The synthesis of 5-Bromo-4-nitro-1H-benzo[d]triazole can be achieved through a two-step sequence starting from the commercially available 4-bromo-1,2-phenylenediamine. The proposed synthetic pathway involves the nitration of the phenylenediamine followed by diazotization to form the triazole ring.

Synthesis_of_5-Bromo-4-nitro-1H-benzotriazole start 4-Bromo-1,2-phenylenediamine intermediate 4-Bromo-5-nitro-1,2-phenylenediamine start->intermediate Nitration product 5-Bromo-4-nitro-1H-benzo[d]triazole intermediate->product Diazotization reagents1 HNO₃, H₂SO₄ Nitration Nitration reagents2 NaNO₂, Acetic Acid Diazotization Diazotization

Caption: Proposed synthetic route to 5-Bromo-4-nitro-1H-benzo[d]triazole.

Protocol 1: Synthesis of 4-Bromo-5-nitro-1,2-phenylenediamine

Rationale: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. In the case of 4-bromo-1,2-phenylenediamine, the two amino groups are strongly activating and ortho-, para-directing. The bromo group is deactivating but also ortho-, para-directing. The nitration is expected to occur at the position that is activated by both amino groups and ortho to one and para to the other, leading to the desired 4-bromo-5-nitro-1,2-phenylenediamine. Acetic anhydride can be used to protect the amino groups as amides to control the reactivity and prevent oxidation, followed by hydrolysis.

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Acetic anhydride

  • Glacial acetic acid

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Acetylation (Protection): In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride (2.2 equivalents). Stir the mixture at room temperature for 2 hours.

  • Nitration: Cool the reaction mixture to 0 °C in an ice-salt bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid, N,N'-(4-bromo-5-nitro-1,2-phenylene)diacetamide, is collected by filtration and washed with cold water until the washings are neutral.

  • Hydrolysis (Deprotection): Suspend the crude diacetylated product in a mixture of ethanol and aqueous sodium hydroxide solution (10 M). Heat the mixture to reflux for 4-6 hours until the solid dissolves.

  • Isolation: Cool the reaction mixture to room temperature. The product, 4-bromo-5-nitro-1,2-phenylenediamine, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of 5-Bromo-4-nitro-1H-benzo[d]triazole

Rationale: The formation of the benzotriazole ring from an ortho-phenylenediamine is achieved through diazotization of one amino group, followed by intramolecular cyclization of the resulting diazonium salt with the adjacent amino group.[4][5][6][7] Acetic acid is often used as the solvent and a mild acid catalyst for this transformation.

Materials:

  • 4-Bromo-5-nitro-1,2-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • Dissolution: In a beaker, dissolve 4-bromo-5-nitro-1,2-phenylenediamine (1 equivalent) in glacial acetic acid with gentle warming.

  • Diazotization: Cool the solution to 15 °C in an ice bath. In a separate flask, prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Reaction: Add the sodium nitrite solution dropwise to the stirred solution of the diamine. An exothermic reaction will occur, and the temperature may rise. Control the addition rate to maintain the temperature below 80 °C.

  • Cyclization: After the addition is complete, continue stirring the mixture for 1 hour as it cools to room temperature. The product, 5-Bromo-4-nitro-1H-benzo[d]triazole, will begin to precipitate.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to complete the precipitation. Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

PART 2: Applications in Medicinal Chemistry - Functionalization Protocols

The presence of the bromo and nitro groups on the benzotriazole scaffold allows for a wide range of synthetic transformations to generate diverse libraries of compounds for biological screening.

Functionalization_of_5-Bromo-4-nitro-1H-benzotriazole cluster_reduction Reduction cluster_coupling Cross-Coupling Reactions start 5-Bromo-4-nitro-1H-benzo[d]triazole reduction_product 5-Bromo-4-amino-1H-benzo[d]triazole start->reduction_product SnCl₂·2H₂O, HCl suzuki_product 5-Aryl-4-nitro-1H-benzo[d]triazole start->suzuki_product R-B(OH)₂, Pd Catalyst, Base sonogashira_product 5-Alkynyl-4-nitro-1H-benzo[d]triazole start->sonogashira_product R-C≡CH, Pd/Cu Catalyst, Base buchwald_product 5-Amino-4-nitro-1H-benzo[d]triazole start->buchwald_product R₂NH, Pd Catalyst, Base

Caption: Key functionalization pathways of 5-Bromo-4-nitro-1H-benzo[d]triazole.

Protocol 3: Reduction of the Nitro Group to an Amine

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in medicinal chemistry, as the resulting amino group serves as a key building block for further derivatization, such as amide formation or sulfonylation. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic and reliable method for this reduction, known for its chemoselectivity in the presence of other functional groups.[8][9][10][11][12]

Materials:

  • 5-Bromo-4-nitro-1H-benzo[d]triazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5-Bromo-4-nitro-1H-benzo[d]triazole (1 equivalent) in ethanol.

  • Reduction: Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts.

  • Extraction: Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate. Combine the filtrate and the washings, and extract the aqueous layer with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-4-amino-1H-benzo[d]triazole. The product can be purified by column chromatography on silica gel.

Protocol 4: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. This reaction is widely used in drug discovery to introduce new aryl or heteroaryl moieties, allowing for the exploration of structure-activity relationships.[13][14][15]

Materials:

  • 5-Bromo-4-nitro-1H-benzo[d]triazole

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-Bromo-4-nitro-1H-benzo[d]triazole (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-aryl-4-nitro-1H-benzo[d]triazole.

Protocol 5: Sonogashira Coupling

Rationale: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further "click" chemistry or as part of a pharmacophore.[16][17][18][19]

Materials:

  • 5-Bromo-4-nitro-1H-benzo[d]triazole

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 5-Bromo-4-nitro-1H-benzo[d]triazole (1 equivalent) in the anhydrous solvent.

  • Catalyst and Reagent Addition: Add the palladium catalyst, copper(I) iodide, and the base to the solution. Finally, add the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the 5-alkynyl-4-nitro-1H-benzo[d]triazole.

Protocol 6: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is a powerful tool for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.[20][21][22][23][24]

Materials:

  • 5-Bromo-4-nitro-1H-benzo[d]triazole

  • Primary or secondary amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add 5-Bromo-4-nitro-1H-benzo[d]triazole (1 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 5-amino-4-nitro-1H-benzo[d]triazole derivative.

Conclusion

5-Bromo-4-nitro-1H-benzo[d]triazole is a highly valuable and versatile building block for medicinal chemistry. Its synthesis from readily available starting materials is achievable through a straightforward, two-step process. The presence of two orthogonally reactive functional groups, a bromo group amenable to a variety of palladium-catalyzed cross-coupling reactions and a nitro group that can be readily reduced to a reactive amine, provides a powerful platform for the synthesis of diverse libraries of novel compounds. The protocols detailed in this guide offer a solid foundation for researchers to explore the full potential of this synthon in the discovery and development of new therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[25][26][27][28]

References

Sources

Application

Application Notes and Protocols: A Guide to the Regioselective Nitration of Bromo-benzotriazoles

Introduction Nitrated bromo-benzotriazole derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto the bromo-benzotriazole scaffold can significantly a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nitrated bromo-benzotriazole derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto the bromo-benzotriazole scaffold can significantly alter its electronic properties, providing a handle for further functionalization or modulating biological activity. This document provides a comprehensive experimental protocol for the nitration of bromo-benzotriazoles, with a focus on ensuring regioselectivity, safety, and high yield. As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the underlying chemical principles and safety considerations.

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[1][2] The reaction typically involves the use of a nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid.[3][4][5] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][6] The regiochemical outcome of the nitration of a substituted benzotriazole is governed by the electronic effects of the existing substituents on the benzene ring.

Safety First: Handling Nitrating Agents

Nitration reactions are inherently hazardous and must be conducted with stringent safety protocols.[7] The primary risks are associated with the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents.[4][7] The reaction itself is highly exothermic, and poor temperature control can lead to thermal runaway, potentially causing explosions and the release of toxic nitrogen dioxide gas.[7]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[7]

  • Fume Hood: All operations involving concentrated acids and the nitration reaction must be performed in a well-ventilated fume hood.[7]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have a spill containment kit readily available.[7]

  • Controlled Addition: The nitrating agent should be added slowly and in a controlled manner to manage the exothermic nature of the reaction.[8]

  • Temperature Monitoring: The reaction temperature must be carefully monitored and controlled using an ice bath.[4][8]

Reaction Mechanism and Regioselectivity

The nitration of bromo-benzotriazole proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺) attacks the electron-rich benzene ring of the bromo-benzotriazole. The position of the nitro group is directed by the combined electronic effects of the bromine atom and the triazole ring. The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects.[2][6] The benzotriazole moiety is generally considered to be electron-withdrawing. The ultimate regioselectivity will be a result of these competing influences.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Substitution HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ Protonation & Dehydration H2SO4 Sulfuric Acid H2SO4->NO2+ HSO4- Bisulfate NO2+->HSO4- H2O Water NO2+->H2O Bromo-benzotriazole Bromo-benzotriazole Sigma_Complex Sigma Complex (Wheland Intermediate) Bromo-benzotriazole->Sigma_Complex + NO2+ Nitro-bromo-benzotriazole Nitrated Product Sigma_Complex->Nitro-bromo-benzotriazole - H+

Caption: Mechanism of mixed-acid nitration of bromo-benzotriazole.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific bromo-benzotriazole isomer being used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Bromo-benzotriazoleReagentSigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher ScientificHighly corrosive
Concentrated Nitric Acid (HNO₃)70%VWRStrong oxidizer
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousAcros Organics
Crushed Ice
Deionized Water
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add a calculated volume of concentrated sulfuric acid.

    • Cool the flask in an ice bath to 0-5 °C.[4]

    • Slowly, and with constant stirring, add the desired amount of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.[4] This mixture contains the active nitronium ion.

  • Dissolution of the Starting Material:

    • In a separate flask, dissolve the bromo-benzotriazole in a minimal amount of concentrated sulfuric acid. This may require gentle warming, but the solution should be cooled back to 0-5 °C before proceeding.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture to the solution of bromo-benzotriazole dropwise using an addition funnel.

    • Maintain the reaction temperature between 0-10 °C throughout the addition process.[8]

    • After the addition is complete, allow the reaction to stir at this temperature for a specified time (e.g., 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Reaction Quenching and Product Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[9] This step is crucial to rapidly cool the reaction, dilute the acid, and precipitate the crude product.[9]

    • If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.[9]

    • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.[9]

    • If the product is an oil or does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[9]

  • Work-up and Purification:

    • Dissolve the crude solid or the combined organic extracts in a suitable organic solvent.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.[9] Caution: The wash with sodium bicarbonate will evolve CO₂ gas, so vent the separatory funnel frequently.[9]

    • Dry the organic layer over anhydrous sodium sulfate.[9]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[9]

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

G start Completed Reaction Mixture quench Quench on Crushed Ice start->quench filter Vacuum Filtration quench->filter If solid precipitates extract Liquid-Liquid Extraction quench->extract If oily or soluble wash Wash with H2O, NaHCO3, Brine filter->wash extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify product Pure Nitrated Product purify->product

Caption: General workflow for the work-up of aromatic nitration reactions.[9]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the regiochemistry of nitration.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹).

  • Melting Point: To assess the purity of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure proper mixing.
Product soluble in the aqueous phase.Perform liquid-liquid extraction instead of filtration.[8]
Formation of di-nitrated products Reaction temperature too high or reaction time too long.Maintain a low reaction temperature (0-5 °C) and monitor the reaction closely by TLC.[8]
Emulsion during extraction Presence of fine solid byproducts or acidic residues.Add a saturated brine solution to help break the emulsion.[8]

Conclusion

The nitration of bromo-benzotriazoles is a powerful method for the synthesis of versatile chemical intermediates. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and carefully controlling the reaction conditions, researchers can achieve high yields of the desired nitrated products. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis and development of novel benzotriazole-based compounds.

References

  • Nitration reaction safety - YouTube . (2024). Available at: [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec . Vapourtec. Available at: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia . (2013). National Academic Digital Library of Ethiopia. Available at: [Link]

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center . Science Learning Center. Available at: [Link]

  • Nitration of Bromobenzene Lab Report - StudyMoose . (2023). StudyMoose. Available at: [Link]

  • Nitration of Bromobenzene Experiment | PDF | Organic Chemistry - Scribd . (2024). Scribd. Available at: [Link]

  • Nitration and flow chemistry . (n.d.). IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • controlled synthesis of electron deficient nitro-1h-benzotriazoles . (n.d.). University of Bristol Research Portal. Available at: [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI . (2025). MDPI. Available at: [Link]

Sources

Method

The Strategic Utility of 5-Bromo-4-nitro-1H-benzo[d]triazole in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds with tailored functionalities remains insa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds with tailored functionalities remains insatiable. Fused heterocyclic compounds, in particular, form the backbone of numerous pharmaceuticals and functional materials.[1] This guide focuses on a highly versatile, yet under-explored building block: 5-Bromo-4-nitro-1H-benzo[d]triazole . The strategic placement of the bromo and nitro substituents on the benzotriazole core imparts a unique reactivity profile, making it an exceptional precursor for the synthesis of a variety of fused heterocyclic systems. This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying scientific rationale for its application.

The Synthetic Potential of 5-Bromo-4-nitro-1H-benzo[d]triazole

The synthetic utility of 5-Bromo-4-nitro-1H-benzo[d]triazole stems from the sequential or concerted manipulation of its key functional groups. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution. However, its most pivotal role is as a masked amino group. Selective reduction of the nitro functionality uncovers an ortho-diamine system, a classic precursor for the construction of various fused heterocycles. The bromine atom, on the other hand, offers a handle for cross-coupling reactions or can be retained in the final product for further derivatization or to modulate biological activity.

The primary strategic pathway for harnessing the potential of this precursor involves a two-step sequence:

  • Reduction of the Nitro Group: Selective reduction of the 4-nitro group to an amine is the key step to unmask the reactive o-diamine functionality.

  • Cyclocondensation: The resulting in-situ generated or isolated 5-bromo-1H-benzo[d]triazol-4-amine can then undergo cyclocondensation with a variety of dielectrophiles to forge a new fused ring.

This strategy opens a gateway to a diverse array of fused triazole systems, such as the medicinally relevant triazolo[4,5-f]quinoxalines.

G cluster_0 Core Precursor cluster_1 Key Transformation cluster_2 Fused Heterocyclic Systems Start 5-Bromo-4-nitro-1H-benzo[d]triazole Intermediate 5-Bromo-1H-benzo[d]triazole-4-amine (o-diamine precursor) Start->Intermediate Selective Nitro Reduction Product1 Triazolo[4,5-f]quinoxalines Intermediate->Product1 Cyclocondensation with α-dicarbonyl compounds Product2 Other Fused Systems Intermediate->Product2 Reaction with other dielectrophiles

Caption: Synthetic strategy for fused heterocycles from 5-Bromo-4-nitro-1H-benzo[d]triazole.

Application Note 1: Synthesis of Triazolo[4,5-f]quinoxalines

Triazolo[4,5-f]quinolines and their aza-analogs, triazolo[4,5-f]quinoxalines, are tricyclic systems that have garnered interest in medicinal chemistry.[2] The following protocol outlines a reliable method for the synthesis of this scaffold starting from 5-Bromo-4-nitro-1H-benzo[d]triazole.

Protocol 1: Synthesis of 6-Bromo-[2][3][4]triazolo[4,5-f]quinoxaline

This two-step, one-pot procedure involves the initial reduction of the nitro group followed by in-situ condensation with a dicarbonyl compound, for example, glyoxal.

Materials:

  • 5-Bromo-4-nitro-1H-benzo[d]triazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Glyoxal (40% solution in water)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • Reduction of the Nitro Group:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-Bromo-4-nitro-1H-benzo[d]triazole (1.0 eq) in ethanol.

    • To this suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The rationale for using SnCl₂/HCl is its well-established efficacy in the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities and its tolerance for a wide range of functional groups.[3]

  • In-situ Cyclocondensation:

    • After the reduction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Slowly add a 40% aqueous solution of glyoxal (1.1 eq) to the reaction mixture.

    • Heat the mixture to reflux for an additional 1-2 hours. The condensation of the newly formed o-diamine with the dicarbonyl compound leads to the formation of the quinoxaline ring.[4]

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the acidic reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-Bromo-[2][4][5]triazolo[4,5-f]quinoxaline.

Data Summary:

CompoundStarting MaterialReagentsSolventYield (%)
6-Bromo-[2][4][5]triazolo[4,5-f]quinoxaline5-Bromo-4-nitro-1H-benzo[d]triazole1. SnCl₂·2H₂O, HCl2. GlyoxalEthanol70-80% (expected)

Note: The yield is an estimate based on similar reported procedures and may vary depending on the specific reaction conditions and scale.

G Start 5-Bromo-4-nitro-1H-benzo[d]triazole Step1 Reduction (SnCl2, HCl, EtOH, Reflux) Start->Step1 Intermediate 5-Bromo-1H-benzo[d]triazole-4-amine (in-situ) Step1->Intermediate Step2 Cyclocondensation (Glyoxal, EtOH, Reflux) Intermediate->Step2 Product 6-Bromo-[1,2,3]triazolo[4,5-f]quinoxaline Step2->Product

Caption: Workflow for the synthesis of 6-Bromo-[2][4][5]triazolo[4,5-f]quinoxaline.

Application Note 2: Nucleophilic Aromatic Substitution

While the primary focus is on utilizing the nitro group for cyclization, the electron-withdrawing nature of both the nitro group and the benzotriazole ring system activates the bromine atom for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles at the 5-position prior to any manipulation of the nitro group.

Protocol 2: Synthesis of 5-Alkoxy-4-nitro-1H-benzo[d]triazole

Materials:

  • 5-Bromo-4-nitro-1H-benzo[d]triazole

  • Desired alcohol (e.g., methanol, ethanol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Alkoxide Formation (if using K₂CO₃):

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol in anhydrous DMF.

    • Add potassium carbonate (1.5-2.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Substitution:

    • To the alkoxide solution, add 5-Bromo-4-nitro-1H-benzo[d]triazole (1.0 eq) portion-wise.

    • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust chemical transformations. The successful synthesis of the target fused heterocycles can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the product.

References

  • Synthesis of Two Novel Tricyclic Rings: Triazolo[4,5-g]quinolines and Pyrido[2,3-g]quinoxalines Derived from 6,7-Diaminoquinolines. (n.d.). ResearchGate. Retrieved March 27, 2024, from [Link]

  • Janeczko, T., et al. (2017). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 22(12), 2136. Available at: [Link]

  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. (n.d.). International Journal of Science and Research (IJSR). Retrieved March 27, 2024, from [Link]

  • Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. From Chemistry to Technology: Step by Step, 5(1), 107-113. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Portal: Synthesis of 5-Bromo-4-nitro-1H-benzo[d]triazole

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 5-bromo-4-nitro-1H-benzo[d]triazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 5-bromo-4-nitro-1H-benzo[d]triazole. Due to the energetic nature of nitrobenzotriazoles and the regioselectivity challenges inherent to substituted aromatic systems, this portal provides a self-validating, causality-driven methodology to ensure high yield and purity.

Part 1: Mechanistic Rationale & Regioselectivity (FAQ)

Q: Why synthesize via diazotization of 4-bromo-3-nitrobenzene-1,2-diamine instead of direct nitration of 5-bromobenzotriazole? A: Direct electrophilic aromatic substitution (nitration) of 5-bromobenzotriazole suffers from poor regioselectivity. The triazole ring and the bromine atom exert competing directing effects, leading to an intractable mixture of 4-nitro and 6-nitro isomers that are notoriously difficult to separate. By utilizing 4-bromo-3-nitrobenzene-1,2-diamine [1] as the starting material and constructing the triazole ring "bottom-up" via diazotization[2], you guarantee 100% regioselectivity at the 4- and 5-positions.

Q: Why use Glacial Acetic Acid instead of Hydrochloric Acid (HCl) during diazotization? A: While mineral acids like HCl are standard for diazotization, utilizing an acetic acid/water system for highly electron-deficient diamines provides a milder environment. HCl can lead to competitive nucleophilic attack by chloride ions, resulting in chlorinated side-products. Acetic acid mitigates this and often acts as an excellent solvent for the final cyclized product to cleanly precipitate.

Part 2: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system; in-process controls (IPC) are embedded to ensure each mechanistic step is completed before proceeding.

Reagents Required:

  • 4-Bromo-3-nitrobenzene-1,2-diamine (1.0 eq)[1]

  • Sodium nitrite ( NaNO2​ , 1.1 eq)

  • Glacial acetic acid (AcOH)

  • Distilled water ( H2​O )

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of 4-bromo-3-nitrobenzene-1,2-diamine in a mixture of glacial acetic acid and water (1:1 v/v). Stir vigorously until a uniform suspension is achieved.

  • Cooling (Critical Step): Chill the reaction vessel to 0–5 °C using an ice-salt bath. Causality: This low temperature is mandatory to prevent the premature decomposition of the highly unstable diazonium intermediate into phenolic byproducts via the loss of nitrogen gas ( N2​ ).

  • Diazotization: Dissolve 1.1 eq of NaNO2​ in a minimal volume of distilled water. Add this solution dropwise to the reaction mixture over 30 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C.

  • IPC Check 1: After 1 hour of stirring at 0–5 °C, take an aliquot for LC-MS. You should observe the mass of the diazonium intermediate.

  • Cyclization: Gradually warm the mixture to 80 °C and stir for 2 hours. Causality: While diazotization is rapid at 0 °C, the adjacent amine requires thermal activation energy to attack the diazonium nitrogen, driving the intramolecular ring closure to form the triazole[2].

  • Isolation: Cool the reaction to room temperature. The product, 5-bromo-4-nitro-1H-benzo[d]triazole, will precipitate. Filter the solid, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum at 40 °C.

SynthesisWorkflow Precursor 4-Bromo-3-nitrobenzene- 1,2-diamine (Precursor) Acid Dissolve in Glacial Acetic Acid / H2O Precursor->Acid Cooling Cool to 0-5 °C Acid->Cooling NaNO2 Dropwise Addition of NaNO2 (aq) Cooling->NaNO2 Diazo Diazonium Intermediate (Unstable) NaNO2->Diazo Cyclization Warm to 80 °C (Intramolecular Cyclization) Diazo->Cyclization Product 5-Bromo-4-nitro-1H- benzo[d]triazole (Final Product) Cyclization->Product

Workflow for the regioselective synthesis of 5-bromo-4-nitro-1H-benzo[d]triazole.

Part 3: Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions. The data clearly demonstrates the causality between temperature control, acid selection, and final product viability.

TrialAcid SystemDiazotization TempCyclization TempYield (%)Purity (HPLC)Mechanistic Observation
1aq. HCl (3M)0–5 °C80 °C65%88%Chlorinated side-products detected via LC-MS.
2AcOH / H2​O 10–15 °C80 °C42%75%Tarry mixture; diazonium decomposed to phenol.
3AcOH / H2​O 0–5 °C25 °C55%82%Uncyclized diazonium intermediate present.
4 AcOH / H2​O 0–5 °C 80 °C 88% 98% Clean precipitation of the desired product.

Part 4: Troubleshooting Guide (FAQ)

Q: My isolated product is a dark, tarry substance instead of a distinct powder. What caused this? A: This is a classic symptom of diazonium salt decomposition prior to cyclization. It occurs if the internal temperature exceeds 5 °C during the NaNO2​ addition, or if the addition rate is too fast, causing localized exotherms. Ensure rigorous temperature control using an ice-salt bath and adequate mechanical stirring.

Q: LC-MS analysis of the crude mixture shows a significant [M+H]+ peak corresponding to the uncyclized diazonium salt. How do I fix this? A: The intramolecular cyclization step is incomplete. Ensure the reaction is heated to 80 °C for at least 1-2 hours after the initial low-temperature phase. If the electron-withdrawing nitro group is severely deactivating the adjacent amine, extending the heating time to 3 hours may be necessary.

Q: How should I handle the precursor and final product safely? A: The precursor, 4-bromo-3-nitrobenzene-1,2-diamine, causes skin, eye, and respiratory irritation (H315, H319, H335)[3]. Furthermore, benzotriazoles containing nitro groups are potentially energetic materials. Avoid exposing the dry powder to excessive heat (>150 °C), friction, or static discharge. For long-term storage, keep the compound in a dark, inert atmosphere at room temperature[3].

TroubleshootingTree Issue Issue: Low Yield or Tarry Byproducts TempCheck Did temp exceed 5°C during NaNO2 addition? Issue->TempCheck TempYes Cause: Diazonium decomposition Action: Use ice-salt bath. TempCheck->TempYes Yes TempNo Check Cyclization Temp TempCheck->TempNo No CycCheck Was reaction warmed to 80°C post-addition? TempNo->CycCheck CycNo Cause: Incomplete cyclization Action: Heat to 80°C for 1h. CycCheck->CycNo No CycYes Check Stoichiometry: Ensure exactly 1.1 eq NaNO2. CycCheck->CycYes Yes

Decision tree for troubleshooting low yields and tarry byproducts during synthesis.

References

  • Title: PubChem Compound Summary for CID 15040736, 4-Bromo-3-nitrobenzene-1,2-diamine Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: General Procedures for the Preparation of Benzotriazoles Source: Organic Syntheses, Inc. URL: [Link]

Sources

Optimization

How to avoid regioisomer formation in benzotriazole synthesis

A Guide to Overcoming Regioisomer Formation Welcome to the technical support center for benzotriazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for benzotriazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted benzotriazoles. The formation of regioisomers, particularly N-1 and N-2 substituted products, is a frequent challenge. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high regioselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during benzotriazole synthesis, with a focus on controlling and avoiding the formation of unwanted regioisomers.

Q1: I am getting a mixture of N-1 and N-2 alkylated benzotriazoles. How can I selectively synthesize the N-1 isomer?

A1: Achieving high selectivity for the N-1 alkylated benzotriazole is a common objective, as these isomers are often the desired products in various applications. The formation of a mixture of N-1 and N-2 isomers arises from the small energy difference between the two nitrogen atoms available for substitution.[1] Fortunately, several strategies can be employed to favor the formation of the N-1 isomer.

One effective approach is to utilize a one-pot synthesis starting from o-phenylenediamines. This method involves the reaction of an appropriate o-phenylenediamine with an alkylating agent, followed by diazotization and intramolecular cyclization. This pathway has been shown to produce N-1 alkylated benzotriazoles exclusively.[2]

Another strategy involves the use of specific catalysts. Copper(I) sulfide (Cu₂S) nanoparticles have been demonstrated to be a highly efficient and reusable heterogeneous catalyst for the N-1 alkylation of benzotriazoles via a cross-dehydrogenative coupling reaction.[3]

Solvent-free reaction conditions, often in combination with microwave irradiation, have also been reported to favor the formation of 1-alkyl benzotriazoles.[4][5] The use of a solid support like silica (SiO₂) in conjunction with a base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the regioselectivity for the N-1 product under these conditions.[6][7][8]

Finally, photochemical methods offer a modern alternative. While rhodium(II) catalysis with diazo compounds typically yields the N-2 isomer, switching to blue light irradiation can reverse the selectivity to favor the N-1 isomer.[9]

Q2: My synthesis is producing the N-2 isomer, but my target is the N-1. What reaction conditions favor N-1 alkylation?

A2: If your current protocol is yielding the undesired N-2 isomer, a change in reaction conditions is necessary. To favor the N-1 position, consider the following adjustments:

  • Catalyst Selection: Employing an iron(III) pyridine-substituted porphyrin catalyst has been shown to accelerate N-1 alkylation.[10][11] As mentioned previously, Cu₂S nanoparticles are also highly effective for N-1 selectivity.[3]

  • Lewis Acid Control: The choice of Lewis acid can be critical. Zinc chloride (ZnCl₂) has been found to promote the kinetically favored N-1 alkylation of benzotriazoles with α-hydroxyl diazo compounds.[1]

  • Solvent and Base System: Traditional N-alkylation of benzotriazole often employs a base to deprotonate the N-H bond. The choice of base and solvent can influence the N-1/N-2 ratio. While a comprehensive study of all solvent/base combinations is beyond the scope of this guide, it is a crucial parameter to screen. For instance, using potassium carbonate under solvent-free conditions has been shown to be effective for N-1 alkylation.[4]

Q3: I need to synthesize the N-2 substituted benzotriazole. Which methods provide the highest selectivity for this isomer?

A3: While the N-1 isomer is often the primary target, the N-2 isomer also has significant applications. Achieving high selectivity for the N-2 position is possible through several catalytic systems.

Rhodium(II) catalysts are well-known to promote the highly selective N-2 alkylation of benzotriazoles with diazo compounds.[12] Similarly, iridium(III) pentafluorophenyl-substituted porphyrins are highly efficient catalysts for selective N-2 alkylation with α-diazoacetates, achieving selectivities as high as 99:1 (N-2/N-1).[10][11]

The choice of Lewis acid can also direct the reaction towards the N-2 product. Ytterbium triflate (Yb(OTf)₃) facilitates the thermodynamically preferred N-2 alkylation when reacting benzotriazoles with α-hydroxyl diazo compounds.[1]

Q4: I have already synthesized a mixture of N-1 and N-2 benzotriazole isomers. What are the best methods for their separation?

A4: Separating regioisomers of benzotriazole can be challenging due to their similar physical properties. However, several techniques can be employed:

  • Chromatography: Column chromatography is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial. A systematic screening of solvent systems with varying polarities is recommended. It has been noted that a toluene/ethyl acetate solvent system can be effective for separating aromatic compounds.[13]

  • Crystallization: Fractional crystallization can be an effective method if there is a sufficient difference in the solubility of the two isomers in a particular solvent. Experimenting with different solvents and solvent mixtures at various temperatures is key. Sometimes, converting the isomers to their salts (e.g., HCl salts) can alter their crystallization properties and facilitate separation.[13]

  • pH Adjustment: The pKa values of the N-1 and N-2 isomers may differ slightly. This difference can be exploited by carefully adjusting the pH of an aqueous solution to selectively precipitate one isomer while the other remains dissolved.[13]

It is important to monitor the separation process using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to assess the purity of the fractions.

Visualizing Reaction Control

The following diagram illustrates the decision-making process for controlling regioselectivity in benzotriazole alkylation based on the desired isomer.

G start Goal: Regioselective Benzotriazole Alkylation n1_isomer Desired Product: N-1 Isomer start->n1_isomer Select N-1 n2_isomer Desired Product: N-2 Isomer start->n2_isomer Select N-2 n1_catalyst Catalytic Methods - Fe(III)-Porphyrin [1, 6] - Cu2S Nanoparticles [4] n1_isomer->n1_catalyst n1_lewis Lewis Acid - ZnCl2 [5] n1_isomer->n1_lewis n1_conditions Reaction Conditions - Solvent-free/Microwave [2, 8] - One-pot from o-phenylenediamine [7] n1_isomer->n1_conditions n1_photo Photochemical - Blue Light Irradiation [13] n1_isomer->n1_photo n2_catalyst Catalytic Methods - Rh(II) Catalysts [3] - Ir(III)-Porphyrin [1, 6] n2_isomer->n2_catalyst n2_lewis Lewis Acid - Yb(OTf)3 [5] n2_isomer->n2_lewis

Caption: Decision tree for selecting a synthetic strategy based on the desired benzotriazole regioisomer.

Comparative Data on Regioselective Methods

The table below summarizes various methods for the regioselective alkylation of benzotriazole, highlighting the catalyst, reaction conditions, and the resulting major product.

MethodCatalyst/ReagentKey ConditionsMajor IsomerReference
Porphyrin Catalyzed AlkylationFe(III)-Porphyrinwith α-diazoacetatesN-1[10][11]
Porphyrin Catalyzed AlkylationIr(III)-Porphyrinwith α-diazoacetatesN-2[10][11]
Nanoparticle Catalyzed C-H/N-H CouplingCu₂S Nanoparticleswith N,N-dimethylbenzylamines, solvent-freeN-1[3]
Lewis Acid Controlled AlkylationZnCl₂with α-hydroxyl diazo compoundsN-1[1]
Lewis Acid Controlled AlkylationYb(OTf)₃with α-hydroxyl diazo compoundsN-2[1]
Rhodium Catalyzed AlkylationRh(II) Catalystwith diazo compoundsN-2[12]
Solvent-Free N-AlkylationSiO₂, K₂CO₃, TBABThermal or MicrowaveN-1[4][5][6]
One-Pot Synthesis from DiamineNaNO₂, Acetic Acidfrom N-alkyl-o-phenylenediamineN-1[2]
Photochemical N-H InsertionBlue Lightwith aryldiazoacetatesN-1[9]

Experimental Protocols

Protocol 1: Highly Regioselective N-1 Alkylation using Cu₂S Nanoparticles[3]

This protocol describes the cross-dehydrogenative coupling of benzotriazole with an N,N-dimethylbenzylamine derivative.

  • To a reaction vessel, add benzotriazole (0.5 mmol), the desired N,N-dimethylbenzylamine derivative (1.0 mmol), and Cu₂S nanoparticle catalyst (1 mol %).

  • Under a nitrogen atmosphere, add tert-butyl hydroperoxide (0.1 mL of a decane solution, 0.6 mmol).

  • Heat the reaction mixture to 90 °C and stir for 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to obtain the N-1 alkylated benzotriazole.

Protocol 2: Selective N-2 Alkylation using an Iridium-Porphyrin Catalyst[10]

This protocol details the N-2 alkylation of benzotriazole with an α-diazoacetate.

  • In a reaction flask, dissolve benzotriazole (0.1 mmol) and the Ir(III) pentafluorophenyl-substituted porphyrin catalyst in dichloromethane (4 mL).

  • Add the α-diazoacetate (0.18 mmol) to the solution.

  • Stir the reaction mixture at 40 °C for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to isolate the N-2 alkylated product.

Visualizing the Synthetic Pathways

The following workflow illustrates the general approaches to obtaining either N-1 or N-2 substituted benzotriazoles.

G cluster_0 N-1 Selective Pathways cluster_1 N-2 Selective Pathways One-pot from o-phenylenediamine One-pot from o-phenylenediamine N1_Product N-1 Isomer One-pot from o-phenylenediamine->N1_Product Cu2S Catalysis Cu2S Catalysis Cu2S Catalysis->N1_Product Solvent-free/Microwave Solvent-free/Microwave Solvent-free/Microwave->N1_Product Rh(II) Catalysis Rh(II) Catalysis N2_Product N-2 Isomer Rh(II) Catalysis->N2_Product Ir(III)-Porphyrin Catalysis Ir(III)-Porphyrin Catalysis Ir(III)-Porphyrin Catalysis->N2_Product Yb(OTf)3 Catalysis Yb(OTf)3 Catalysis Yb(OTf)3 Catalysis->N2_Product Start Benzotriazole + Alkylating Agent

Caption: Overview of synthetic routes to selectively access N-1 or N-2 benzotriazole isomers.

References

  • Zhang, Y., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available at: [Link]

  • Khlafi-Nezhad-K, A., et al. (2007). Highly regioselective N-alkylation of benzotriazole under solvent-free conditions. Journal of the Iranian Chemical Society.
  • Wang, J., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition. Available at: [Link]

  • Kumar, A., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2026). Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds. Chemical Science. Available at: [Link]

  • Zhang, Y., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. PubMed. Available at: [Link]

  • Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
  • Katritzky, A. R., et al. (2004). 1,2,3-Triazoles.
  • Avhad, K. C., & Upadhyay, K. D. (2024). A Review on: Synthesis of Benzotriazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole.
  • Shcherbakov, D., et al. (2025). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. Beilstein Archives.
  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. ResearchGate. Available at: [Link]

  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research.
  • Sharma, U., et al. (2024). Benzotriazole-Triggered Three-Component Lewis Acid-Catalyzed Ring-Opening 1,3-Aminofunctionalization of Donor-Acceptor Cyclopropanes.
  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry.

Sources

Troubleshooting

Advanced Synthesis Support Center: Overcoming Low Reactivity in 5-Bromo-4-nitro-1H-benzo[d]triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with functionalizing 5-Bromo-4-nitro-1H-benzo[d]triazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with functionalizing 5-Bromo-4-nitro-1H-benzo[d]triazole . This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating, field-proven protocols to ensure your cross-coupling campaigns succeed.

Part 1: Mechanistic Root Cause Analysis

Before optimizing a reaction, we must understand why it fails. 5-Bromo-4-nitro-1H-benzo[d]triazole presents a "perfect storm" of electronic and steric deactivation.

Q: Why does 5-Bromo-4-nitro-1H-benzo[d]triazole fail to react under standard Suzuki-Miyaura or Buchwald-Hartwig conditions? A: The failure is driven by two independent but compounding structural features:

  • Catalyst Poisoning via the N-H Motif: The free N-H proton of the benzotriazole ring is highly acidic (pKa ~8.2). Under the basic conditions required for cross-coupling, it is readily deprotonated. The resulting benzotriazolate anion acts as a potent multidentate ligand, irreversibly coordinating to Palladium(II) intermediates to form insoluble polymeric complexes, effectively terminating the catalytic cycle[1].

  • Steric Blockade of Oxidative Addition: While a nitro group is strongly electron-withdrawing (which typically accelerates oxidative addition by lowering the LUMO of the C-Br bond), its ortho relationship to the bromine atom in this specific scaffold creates extreme steric hindrance. This physical bulk prevents the bulky Pd(0)Ln complex from achieving the necessary trajectory to insert into the C-Br bond[2].

G Compound 5-Bromo-4-nitro-1H-benzo[d]triazole NH_Issue Acidic N-H (pKa ~8.2) Compound->NH_Issue Steric_Issue Ortho-Nitro Hindrance Compound->Steric_Issue Poisoning Pd-Catalyst Poisoning NH_Issue->Poisoning Base OxAdd_Block Oxidative Addition Blocked Steric_Issue->OxAdd_Block Pd(0) Solution1 N-Protection (SEM) Poisoning->Solution1 Solution2 Bulky Ligands (XPhos) OxAdd_Block->Solution2

Caption: Logical relationship of reactivity barriers and their respective chemical solutions.

Part 2: Quantitative Data & Ligand Optimization

To overcome the ortho-nitro steric blockade, the choice of phosphine ligand is the single most critical variable. Standard phosphines (like PPh3 or dppf) lack the architecture required to force the reaction forward[3].

We must utilize Buchwald-type dialkylbiaryl phosphines . Specifically, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is highly effective[4]. The bulky triisopropyl rings on the biphenyl backbone force the palladium center into a highly reactive monoligated state (L1Pd^0^), while the electron-rich dicyclohexyl phosphine increases the electron density on Pd, driving insertion into the sterically hindered C-Br bond[5].

Table 1: Ligand Screening for Suzuki-Miyaura Coupling of Protected 5-Bromo-4-nitrobenzotriazole

Conditions: 1.0 eq Aryl bromide, 1.5 eq Phenylboronic acid, 5 mol% Pd source, 10 mol% Ligand, 2.0 eq Base, 100 °C, 12 h.

LigandCatalyst PrecursorBaseSolventYield (%)Mechanistic Observation
PPh3 Pd(PPh3)4Na2CO3Toluene/H2O< 5%Catalyst blacking (Pd^0^ aggregation); no oxidative addition.
dppf Pd(dppf)Cl2K2CO3Dioxane/H2O12%Incomplete conversion; steric clash prevents transmetalation.
SPhos Pd2(dba)3K3PO4Dioxane68%Moderate protodehalogenation side-reactions observed.
XPhos Pd2(dba)3K3PO4Dioxane89% Clean conversion; L1Pd^0^ species effectively penetrates steric bulk.

Part 3: Self-Validating Experimental Protocols

The following workflow isolates the variables, ensuring that each step provides analytical feedback to validate success before proceeding.

Workflow Step1 1. N-H Protection (SEM-Cl, NaH) Step2 2. Catalyst Prep (Pd2(dba)3 + XPhos) Step1->Step2 Step3 3. Cross-Coupling (R-B(OH)2, K3PO4) Step2->Step3 Step4 4. Deprotection (TFA or TBAF) Step3->Step4

Caption: Step-by-step synthetic workflow for the functionalization of the benzotriazole core.

Protocol A: SEM-Protection of the Benzotriazole Core

Causality: We utilize the 2-(trimethylsilyl)ethoxymethyl (SEM) group because it is highly robust under the harsh basic conditions of cross-coupling, unlike Boc which can thermally degrade above 80 °C.

Step-by-Step Method:

  • Preparation: In an oven-dried flask under N2, dissolve 5-Bromo-4-nitro-1H-benzo[d]triazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in portions.

    • Self-Validation Check: Effervescence (H2 gas) will be observed. The solution will turn deep red/orange, indicating the formation of the benzotriazolate anion.

  • Alkylation: Stir for 30 minutes at 0 °C, then dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation & Quench: Check by TLC (3:1 Hexane/EtOAc).

    • Self-Validation Check: The starting material will streak heavily near the baseline due to the polar N-H bond. The SEM-protected product will appear as a tight, non-polar spot (Rf ~0.6). LCMS will confirm an [M+H]^+ shift corresponding to +130 Da with a distinct 1:1 bromine isotopic pattern.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash heavily with water (to remove DMF) and brine, dry over Na2SO4, and concentrate.

Protocol B: XPhos-Enabled Suzuki-Miyaura Coupling

Causality: We use anhydrous K3PO4 instead of aqueous carbonates to prevent hydroxide-mediated nucleophilic aromatic substitution (SNAr) side reactions on the highly activated nitro-aromatic ring.

Step-by-Step Method:

  • Reagent Charging: To a Schlenk tube, add the SEM-protected 5-Bromo-4-nitrobenzotriazole (1.0 eq), the desired Arylboronic acid (1.5 eq), and finely milled anhydrous K3PO4 (2.0 eq).

  • Catalyst Assembly: Add Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Do not skip this step; Pd(0) monoligated species are highly sensitive to oxygen.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M). Seal the tube.

  • Reaction: Heat to 100 °C for 12 hours.

    • Self-Validation Check: The mixture will initially appear dark purple/black (due to Pd2dba3) but should transition to a homogeneous reddish-brown solution as the active L1Pd^0^ catalyst forms and enters the cycle. If the solution turns completely clear with a black mirror on the glass, the catalyst has crashed out (oxygen contamination).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts and Pd black, washing with EtOAc. Concentrate and purify via silica gel chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I reduce the nitro group to an amine first, and then perform the cross-coupling? A: While conceptually sound, reducing the nitro group to an amine at the 4-position creates a highly electron-rich ring. This makes the oxidative addition into the adjacent C-Br bond slightly easier sterically, but electronically deactivates it (amines are electron-donating, raising the LUMO). Furthermore, the free amine can competitively bind to Palladium. It is generally more efficient to couple first using XPhos, then reduce the nitro group if the amine is your final target.

Q: My LCMS shows a mass corresponding to [M - Br + H]. What happened? A: This is protodehalogenation, a common side reaction where the Pd-aryl intermediate undergoes protonation instead of transmetalation. This usually indicates that your boronic acid is degrading, or your base/solvent contains too much water. Ensure your K3PO4 is strictly anhydrous and consider increasing the equivalents of boronic acid to outcompete the protonation pathway.

Q: How do I remove the SEM protecting group after the coupling is complete? A: SEM groups on benzotriazoles can be stubbornly resistant to mild fluoride sources. If standard TBAF in THF (reflux) yields incomplete deprotection, switch to acidic conditions: stirring the compound in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane at room temperature for 4-6 hours will cleanly cleave the SEM group, liberating the free N-H benzotriazole.

References

  • Title: 17.
  • Title: SELECTIVE PROTECTION OF 5-AMINOBENZOTRIAZOLE TO ALLOW CONTROLLED...
  • Title: Sustainable Methods for the Catalytic Regioselective Transformation...
  • Title: PhI(OAc)(2)-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp(2)-Csp(2) Bond Formation...
  • Title: A Convergent Approach to the Continuous Synthesis of Telmisartan...

Sources

Optimization

Managing exothermic reactions in the nitration of benzotriazoles

Welcome to the Technical Support Center for Energetic Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals and chemical engineers on the thermal hazards asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Energetic Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals and chemical engineers on the thermal hazards associated with scaling up energetic reactions.

The nitration of benzotriazoles is a critical synthetic step in pharmaceutical and agrochemical development, but it carries profound thermal risks. This guide is engineered to provide you with field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure inherent process safety.

Troubleshooting Guide & FAQs: Managing Thermal Runaway

Q1: Why does my benzotriazole nitration reaction exhibit sudden thermal runaway during the mixed acid addition? Causality & Expert Insight: Nitration is inherently highly exothermic, with the reaction heat of most nitration processes averaging −145 ± 70 kJ/mol 1. When nitrating benzotriazole derivatives (such as benzotriazole ketone), the product itself becomes highly unstable. Differential Scanning Calorimetry (DSC) reveals that the nitrated product releases 455.77 kJ/kg of heat upon decomposition, significantly higher than the 306.86 kJ/kg released by the raw material 1. If the feed rate of fuming nitric acid exceeds the heat removal capacity of your reactor's cooling jacket, unreacted nitric acid accumulates. This localized accumulation triggers a rapid auto-catalytic decomposition of the mixed acid and the substrate, pushing the system past its Time to Maximum Rate under adiabatic conditions (TMRad) 2. Actionable Fix: Implement strict dosing controls linked to real-time internal temperature probes. Never allow the maximum temperature of the synthesis reaction (MTSR) to approach the extrapolated onset decomposition temperature (Tonset) of ~336.26 °C.

Q2: How can we reduce the adiabatic temperature rise (ΔTad) when scaling up from a batch reactor? Causality & Expert Insight: Semi-batch reactors are notoriously dangerous for this specific chemistry. In a semi-batch setup, the entire mass of the organic substrate is exposed to the nitrating agent over time, leading to a massive adiabatic temperature rise (ΔTad) of approximately 86.70 °C 1. This high ΔTad leaves virtually no margin for error if agitation or cooling fails. Actionable Fix: Transition to an N-type series continuous kettle reactor or a microreactor system. By continuously removing the product through an overflow system, you maintain a constant, minimal volume of reactive materials. Process intensification strategies have been proven to drastically reduce the ΔTad from 86.70 °C down to a highly manageable 19.95 °C 1.

Q3: The quenching phase is causing secondary decomposition. How do we manage this extreme exotherm? Causality & Expert Insight: Quenching a mixed-acid nitration reaction with water is often more thermally hazardous than the nitration itself. The mixing of concentrated sulfuric acid and fuming nitric acid with water induces rapid dilution and an immense release of heat. For certain benzotriazole derivatives, the adiabatic temperature rise during quenching can reach a staggering 191.74 °C 3. If this heat is not dissipated instantly, it triggers the secondary decomposition of the newly formed nitro-benzotriazole product. Actionable Fix: Never add water directly to the nitration mixture. Instead, utilize a reverse-quench protocol: slowly discharge the nitration mixture into a large, pre-chilled volume of crushed ice and water under vigorous agitation 4.

Quantitative Thermal Hazard Data

To make informed engineering decisions, compare the thermal parameters of the batch versus continuous methodologies.

ParameterSemi-Batch ProcessContinuous ProcessQuenching Phase (Ice/Water)
Decomposition Heat (Product) 455.77 kJ/kg455.77 kJ/kgN/A
Adiabatic Temp Rise (ΔTad) 86.70 °C19.95 °C~191.74 °C
Process Hazard Level Level 5 (High Risk)Level 2 (Manageable)Level 5 (High Risk)
Extrapolated Onset Temp (Tonset) 336.26 °C336.26 °C101.22 °C

Self-Validating Experimental Protocol: Continuous-Flow Nitration

This protocol is designed as a self-validating system. Each step contains an internal diagnostic check to ensure thermal control is maintained before the reaction is allowed to proceed.

Step 1: System Priming and Temperature Stabilization

  • Action: Initialize the continuous flow reactor (or N-type series kettles) and set the cooling jacket temperature strictly to 33 °C.

  • Validation Check: Do not introduce reactants until the internal thermocouple reads a stable 33 °C (± 1 °C) for at least 15 minutes. Fluctuations indicate inadequate coolant flow.

Step 2: Substrate Dissolution

  • Action: Dissolve the benzotriazole substrate completely in fuming sulfuric acid (oleum) under moderate agitation.

  • Validation Check: Visually or optically ensure complete dissolution. Any undispersed solids will cause localized hot spots and unpredictable kinetics during the nitration phase.

Step 3: Nitrating Agent Dosing (The Critical Phase)

  • Action: Introduce fuming nitric acid dropwise via a mass flow controller. Maintain the volumetric flow rate to ensure the residence time restricts the adiabatic temperature rise (ΔTad) to < 20 °C.

  • Validation Check: The dosing pump must be electronically interlocked with the internal temperature probe. If the internal temperature deviates by more than +5 °C from the setpoint, the interlock must automatically halt the nitric acid feed and maximize jacket cooling.

Step 4: Reverse Quenching

  • Action: Continuously overflow the reaction product into a maturation/quenching kettle pre-loaded with a massive excess of crushed ice and water (minimum 10:1 w/w ratio to the acid mixture).

  • Validation Check: The quench kettle temperature must not exceed 10 °C at any point. If it approaches this threshold, the system must automatically reduce the overflow rate from the nitration reactor.

Step 5: Extraction and Neutralization

  • Action: Extract the quenched aqueous mixture with toluene. Wash the organic layer with an alkaline solution (e.g., sodium hydroxide) to neutralize residual acids, yielding the purified nitro-benzotriazole.

Mechanistic Workflow: Thermal Runaway Mitigation

G Start Benzotriazole + Oleum (Substrate Prep) Nitration Mixed Acid Nitration (Exothermic: -145 kJ/mol) Start->Nitration Batch Semi-Batch Reactor ΔTad = 86.70°C Hazard Level 5 Nitration->Batch Traditional Continuous Continuous Flow Reactor ΔTad = 19.95°C Hazard Level 2 Nitration->Continuous Optimized Quench Reverse Quench (Ice/Water) Manage ΔTad ~191°C Batch->Quench High Risk Route Continuous->Quench Safe Route Extract Toluene Extraction & Alkaline Wash Quench->Extract Product Purified Nitro-Benzotriazole (Stable Product) Extract->Product

Thermal management workflow for benzotriazole nitration comparing batch vs. continuous processes.

References

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone Source: MDPI URL:[Link]

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process Source: PMC - NIH URL:[Link]

  • Controlled Synthesis of Electron Deficient Nitro-1H-Benzotriazoles Source: CLOCKSS URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 5-Bromo-4-nitro-1H-benzo[d]triazole with other bromo-nitro aromatics

Title: Comparative Guide: 5-Bromo-4-nitro-1H-benzo[d]triazole vs. Standard Bromo-Nitro Aromatics in Drug Discovery Executive Summary Bromo-nitro aromatics are indispensable building blocks in organic synthesis, offering...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 5-Bromo-4-nitro-1H-benzo[d]triazole vs. Standard Bromo-Nitro Aromatics in Drug Discovery

Executive Summary Bromo-nitro aromatics are indispensable building blocks in organic synthesis, offering orthogonal reactivity profiles for complex molecule construction. While simple monocyclic building blocks like 1-bromo-4-nitrobenzene (p-BNB) and 1-bromo-2-nitrobenzene (o-BNB) are ubiquitous, bicyclic scaffolds like 5-bromo-4-nitro-1H-benzo[d]triazole (5-BNBT) provide unique stereoelectronic properties and serve as 1[1]. This guide objectively compares the reactivity, structural utility, and synthetic handling of 5-BNBT against traditional bromo-nitroarenes, providing field-proven protocols for researchers and drug development professionals.

Part 1: Structural & Electronic Profiling

The reactivity of bromo-nitro aromatics is fundamentally governed by the strong electron-withdrawing nature (-M/-R effect) of the nitro group. In p-BNB, the para-nitro group highly activates the C-Br bond for both oxidative addition in cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

However, 5-BNBT presents a significantly more complex electronic environment. The fused 1,2,3-triazole ring is electron-withdrawing but also capable of tautomerization and hydrogen bonding. The C4-nitro group sits ortho to the C5-bromo group, creating significant steric hindrance while simultaneously2[2]. Furthermore, the acidic N-H proton of the triazole ring (pKa ~8.2) necessitates careful base selection during cross-coupling to prevent catalyst poisoning or reaction stalling, a variable completely absent in simple benzenes.

Table 1: Comparative Electronic and Structural Properties
Property5-Bromo-4-nitro-1H-benzo[d]triazole (5-BNBT)1-Bromo-4-nitrobenzene (p-BNB)1-Bromo-2-nitrobenzene (o-BNB)
Core Scaffold Benzotriazole (Bicyclic)Benzene (Monocyclic)Benzene (Monocyclic)
C-Br Activation High (ortho-NO2 + triazole EWG)High (para-NO2)Moderate (ortho-NO2, steric)
Acidic Protons Yes (Triazole N-H, pKa ~8.2)NoNo
Bioisosterism Purine / Indole bioisostereNoneNone
Primary Utility Target-directed drug discoveryGeneral synthetic building blockGeneral synthetic building block

Part 2: Reactivity Mapping: Cross-Coupling & SNAr Pathways

When designing synthetic routes, the orthogonal reactivity of the bromo and nitro groups must be strategically leveraged. The bromo group serves as the primary handle for 3[3], while the nitro group can be subsequently reduced to an amine for cyclization or amidation.

ReactivityWorkflow Start 5-Bromo-4-nitro-1H-benzo[d]triazole Path1 Suzuki-Miyaura Coupling (C-Br Bond Activation) Start->Path1 Pd Catalyst, Boronic Acid Path2 Nucleophilic Aromatic Substitution (SNAr at C5) Start->Path2 Nucleophile (e.g., Amines, Thiols) Path3 Nitro Reduction (NO2 -> NH2) Start->Path3 Fe/HCl or Pd/C, H2 Prod1 5-Aryl-4-nitrobenzotriazole (Cross-Coupled Product) Path1->Prod1 Prod2 5-Substituted-4-nitrobenzotriazole (SNAr Product) Path2->Prod2 Prod3 5-Bromo-1H-benzo[d]triazol-4-amine (Amine Precursor) Path3->Prod3

Fig 1. Divergent synthetic workflows for 5-Bromo-4-nitro-1H-benzo[d]triazole functionalization.

Part 3: Self-Validating Experimental Methodologies

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of 5-BNBT

Causality Insight: The ortho-nitro group in 5-BNBT creates steric bulk that can impede the reductive elimination step in the catalytic cycle. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand possesses a 4[4] and accelerates reductive elimination. Additionally, excess K₂CO₃ is required to first deprotonate the acidic triazole N-H before activating the boronic acid.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-4-nitro-1H-benzo[d]triazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with N₂ three times.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat the mixture to 90 °C for 12 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1); the highly polar starting material should disappear, replaced by a fluorescent product spot.

  • Workup: Cool to room temperature, acidify to pH 4 with 1M HCl (to re-protonate the triazole), extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Chemoselective Nitro Reduction of 5-Aryl-4-nitrobenzotriazole

Causality Insight: Catalytic hydrogenation (Pd/C, H₂) of halogenated nitroarenes often leads to unwanted hydrodehalogenation. To preserve any residual halogens on the newly coupled aryl ring, a mild dissolving metal reduction (Béchamp reduction variant) is employed.

Step-by-Step Procedure:

  • Preparation: Dissolve the 5-aryl-4-nitrobenzotriazole (1.0 equiv) in a 2:1 mixture of EtOH and H₂O.

  • Activation: Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv) to the solution.

  • Reaction: Reflux at 80 °C for 2-4 hours. Validation Check: The reaction mixture will turn from a yellow/orange solution to a dark brown/black suspension as iron oxides form.

  • Workup: Filter the hot suspension through a pad of Celite to remove iron residues. Wash the Celite cake with hot EtOAc. Concentrate the filtrate under reduced pressure to yield the corresponding amine.

Part 4: Applications in Medicinal Chemistry

Benzotriazoles are widely recognized as bioisosteres for purines and indoles, making them ideal candidates for targeting ATP-binding sites in kinases. Derivatives synthesized from 5-BNBT have shown 5[5] and Protein Kinase CK2, which are critical targets in oncology.

BiologicalPathway Drug Benzotriazole Derivative (Target Compound) Target Focal Adhesion Kinase (FAK) Inhibition Drug->Target ATP-competitive binding Downstream1 PI3K / Akt Pathway Suppression Target->Downstream1 Decreased phosphorylation Downstream2 Cell Cycle Arrest Downstream1->Downstream2 Outcome Apoptosis (Cancer Cell Death) Downstream1->Outcome Downstream2->Outcome

Fig 2. Mechanism of action for benzotriazole-derived FAK inhibitors inducing apoptosis.

References

  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships Source: PubMed / NIH URL:[Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs Source: Hilaris Publisher URL:[Link]

  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research Source: American Chemical Society (ACS) URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: PubMed Central / NIH URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 5-Bromo-4-nitro-1H-benzo[d]triazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a critical endeavor. Among these, 5-Bromo-4-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a critical endeavor. Among these, 5-Bromo-4-nitro-1H-benzo[d]triazole stands out as a valuable scaffold and intermediate due to its unique electronic and structural features, which make it a promising candidate for the development of new therapeutic agents. This guide provides a comprehensive validation and comparison of the plausible synthetic routes to this target molecule, offering an objective analysis of methodologies, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Introduction to 5-Bromo-4-nitro-1H-benzo[d]triazole

5-Bromo-4-nitro-1H-benzo[d]triazole is a substituted benzotriazole, a class of compounds known for a wide range of biological activities, including but not limited to, antiviral, antifungal, and anticancer properties. The presence of both a bromine atom and a nitro group on the benzene ring of the benzotriazole core offers multiple avenues for further chemical modification, making it an attractive building block in medicinal chemistry for the generation of diverse compound libraries. The strategic placement of the bromo and nitro functionalities can significantly influence the molecule's reactivity and biological interactions.

This guide will explore two primary retrosynthetic approaches for the synthesis of 5-Bromo-4-nitro-1H-benzo[d]triazole:

  • Route A: Late-Stage Nitration - This strategy involves the initial synthesis of a brominated benzotriazole precursor, followed by the introduction of the nitro group in a subsequent step.

  • Route B: Triazole Ring Formation from a Pre-functionalized Precursor - This approach commences with a benzene ring already bearing the bromo and nitro substituents, followed by the construction of the fused triazole ring.

A thorough evaluation of these routes, including detailed experimental protocols and comparative data, will be presented to provide a clear and practical guide for the synthesis of this important molecule.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent on several factors, including the availability of starting materials, overall yield, purity of the final product, and the scalability of the process. This section provides a detailed comparison of the two proposed synthetic pathways to 5-Bromo-4-nitro-1H-benzo[d]triazole.

ParameterRoute A: Late-Stage NitrationRoute B: Triazole Ring Formation
Starting Materials 4-Bromo-1,2-benzenediamine4-Bromo-3-nitroaniline
Key Intermediates 5-Bromo-1H-benzo[d]triazoleDiazonium salt of 4-bromo-3-nitroaniline
Key Reactions Diazotization, NitrationDiazotization, Intramolecular Cyclization
Potential Advantages Potentially higher yield for the initial benzotriazole formation.More direct introduction of the required substitution pattern.
Potential Challenges Control of regioselectivity during nitration. Potential for over-nitration.Stability of the diazonium salt intermediate. Harsher reaction conditions may be required for cyclization.

Route A: Late-Stage Nitration of 5-Bromo-1H-benzo[d]triazole

This synthetic approach focuses on first constructing the brominated benzotriazole core, followed by the introduction of the nitro group. This method's success hinges on the efficient synthesis of the intermediate, 5-Bromo-1H-benzo[d]triazole, and the subsequent regioselective nitration.

Step 1: Synthesis of 5-Bromo-1H-benzo[d]triazole

The synthesis of 5-Bromo-1H-benzo[d]triazole is well-established and proceeds via the diazotization of 4-bromo-1,2-benzenediamine.[1]

Route_A_Step_1 4-Bromo-1,2-benzenediamine 4-Bromo-1,2-benzenediamine 5-Bromo-1H-benzo[d]triazole 5-Bromo-1H-benzo[d]triazole 4-Bromo-1,2-benzenediamine->5-Bromo-1H-benzo[d]triazole Diazotization NaNO2, Acetic Acid, H2O NaNO2, Acetic Acid, H2O NaNO2, Acetic Acid, H2O->5-Bromo-1H-benzo[d]triazole Route_A_Step_2 5-Bromo-1H-benzo[d]triazole 5-Bromo-1H-benzo[d]triazole 5-Bromo-4-nitro-1H-benzo[d]triazole 5-Bromo-4-nitro-1H-benzo[d]triazole 5-Bromo-1H-benzo[d]triazole->5-Bromo-4-nitro-1H-benzo[d]triazole Nitration HNO3, H2SO4 HNO3, H2SO4 HNO3, H2SO4->5-Bromo-4-nitro-1H-benzo[d]triazole

Nitration of 5-Bromo-1H-benzo[d]triazole.

Experimental Protocol (Proposed):

A general procedure for the nitration of benzotriazoles can be adapted for this step. [2][3][4][5]

  • Dissolve 5-Bromo-1H-benzo[d]triazole in concentrated sulfuric acid and cool the solution to 0 °C.

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto ice to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purification of the crude product may be necessary, for example, by recrystallization from a suitable solvent like acetonitrile, to separate the desired 4-nitro isomer from other potential isomers. [2] Causality and Trustworthiness: This late-stage nitration approach benefits from a reliable and high-yielding synthesis of the key intermediate, 5-Bromo-1H-benzo[d]triazole. [1]However, the critical challenge lies in the regioselectivity of the nitration step. The formation of isomeric products is possible, which would necessitate careful purification and could lower the overall yield of the desired 5-Bromo-4-nitro-1H-benzo[d]triazole. The protocol's trustworthiness relies on precise control of reaction conditions, particularly temperature, to minimize side reactions.

Route B: Triazole Ring Formation from 4-Bromo-3-nitroaniline

This alternative strategy involves the formation of the benzotriazole ring from a commercially available or readily synthesized aniline derivative that already contains the required bromo and nitro substituents in the correct positions.

Step 1: Synthesis of 4-Bromo-3-nitroaniline (if not commercially available)

While 4-bromo-3-nitroaniline is commercially available, its synthesis from 4-bromoaniline is a feasible step.

Route_B_Step_1 4-Bromoaniline 4-Bromoaniline 4-Bromo-3-nitroaniline 4-Bromo-3-nitroaniline 4-Bromoaniline->4-Bromo-3-nitroaniline Nitration HNO3, H2SO4 HNO3, H2SO4 HNO3, H2SO4->4-Bromo-3-nitroaniline

Synthesis of 4-Bromo-3-nitroaniline.

Experimental Protocol (General):

The nitration of anilines requires careful control to prevent oxidation and to achieve the desired regioselectivity. The amino group is a strong activating group and directs ortho- and para-. To favor the desired 3-nitro isomer, the amino group is often first protected as an acetanilide.

  • Protection: React 4-bromoaniline with acetic anhydride to form 4-bromoacetanilide.

  • Nitration: Nitrate the 4-bromoacetanilide using a mixture of nitric acid and sulfuric acid. The acetylamino group will direct the nitro group to the ortho position (position 3).

  • Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to yield 4-bromo-3-nitroaniline.

Step 2: Diazotization and Cyclization of 4-Bromo-3-nitroaniline

The core of this route is the conversion of the ortho-amino-nitro compound into the benzotriazole ring. This is achieved through diazotization of the amino group followed by intramolecular cyclization.

Route_B_Step_2 4-Bromo-3-nitroaniline 4-Bromo-3-nitroaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Bromo-3-nitroaniline->Diazonium Salt Intermediate Diazotization NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt Intermediate 5-Bromo-4-nitro-1H-benzo[d]triazole 5-Bromo-4-nitro-1H-benzo[d]triazole Diazonium Salt Intermediate->5-Bromo-4-nitro-1H-benzo[d]triazole Intramolecular Cyclization

Formation of 5-Bromo-4-nitro-1H-benzo[d]triazole.

Experimental Protocol (Proposed):

A general procedure for the formation of benzotriazoles from ortho-substituted anilines can be applied here. [6][7]

  • Dissolve 4-bromo-3-nitroaniline in an aqueous acidic solution (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

  • After the addition is complete, the reaction mixture may be stirred at a low temperature for a period to ensure complete diazotization.

  • The intramolecular cyclization to form the benzotriazole ring may occur spontaneously upon warming the reaction mixture or may require heating.

  • The product is then isolated by filtration, washed with water, and dried. Purification may be achieved by recrystallization.

Causality and Trustworthiness: This route offers the advantage of building the desired substitution pattern into the starting material, which can lead to a more direct synthesis with fewer concerns about isomeric mixtures in the final product. The trustworthiness of this protocol is dependent on the stability of the diazonium salt intermediate. Diazonium salts of electron-deficient anilines can be less stable, and careful temperature control is paramount to prevent decomposition and unwanted side reactions.

Conclusion and Recommendation

Both Route A and Route B present viable pathways for the synthesis of 5-Bromo-4-nitro-1H-benzo[d]triazole.

  • Route A (Late-Stage Nitration) is recommended for researchers who have ready access to 4-bromo-1,2-benzenediamine or can efficiently synthesize 5-bromo-1H-benzotriazole. The primary challenge will be the optimization of the nitration step to maximize the yield of the desired 4-nitro isomer and to facilitate its purification.

  • Route B (Triazole Ring Formation) is a strong alternative, particularly if 4-bromo-3-nitroaniline is commercially available or can be synthesized in high purity. This route is more convergent and may offer a cleaner product profile, avoiding the formation of nitrated isomers of the benzotriazole ring.

Ultimately, the choice of synthetic route will depend on the specific resources and expertise available in the laboratory. It is recommended to perform small-scale trial reactions for both routes to determine the most efficient and reliable method for the synthesis of 5-Bromo-4-nitro-1H-benzo[d]triazole for your specific application.

References

  • PrepChem.com. (n.d.). Preparation of 4-Nitro-1H-benzotriazole. Retrieved March 30, 2026, from [Link]

  • Katritzky, A. R., et al. (n.d.). Controlled synthesis of electron deficient nitro-1H-benzotriazoles. Arkivoc.
  • Google Patents. (1992). US5162511A - Nitrosating and diazotizing reagents and reactions.
  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved March 30, 2026, from [Link]

  • Thieme. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved March 30, 2026, from [Link]

  • International Journal of Advanced Research in Innovative Ideas in Education. (2024). A Review on: Synthesis of Benzotriazole. Retrieved March 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved March 30, 2026, from [Link]

  • MDPI. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved March 30, 2026, from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2020, May 20). Review on synthetic study of benzotriazole. Retrieved March 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved March 30, 2026, from [Link]

  • Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl... Retrieved March 30, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. Retrieved March 30, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved March 30, 2026, from [Link]

  • NIST WebBook. (n.d.). 1H-Benzotriazole, 5-nitro-. Retrieved March 30, 2026, from [Link]

Sources

Comparative

Spectroscopic comparison of 5-Bromo-4-nitro-1H-benzo[d]triazole isomers

An In-Depth Spectroscopic Guide to the Isomers of 5-Bromo-4-nitro-1H-benzo[d]triazole Abstract The structural elucidation of substituted benzotriazoles is a critical step in pharmaceutical research and materials science,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Spectroscopic Guide to the Isomers of 5-Bromo-4-nitro-1H-benzo[d]triazole

Abstract

The structural elucidation of substituted benzotriazoles is a critical step in pharmaceutical research and materials science, where subtle isomeric differences can lead to profound changes in biological activity and chemical properties. This guide provides a comprehensive spectroscopic framework for the differentiation of 5-Bromo-4-nitro-1H-benzo[d]triazole and its key positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we present a multi-faceted analytical approach. This document details the theoretical underpinnings for the expected spectral variations, presents comparative data tables, and provides robust, field-proven experimental protocols to empower researchers in the unambiguous identification of these complex heterocyclic compounds.

Introduction: The Challenge of Isomerism in Benzotriazole Scaffolds

Benzotriazole and its derivatives are privileged structures in medicinal chemistry and serve as vital corrosion inhibitors and UV stabilizers.[1][2] The introduction of multiple substituents onto the benzene ring, as in 5-Bromo-4-nitro-1H-benzo[d]triazole, gives rise to a number of positional isomers. The precise arrangement of the bromo and nitro groups dramatically influences the molecule's electronic distribution, dipole moment, and steric environment. These molecular-level differences, in turn, dictate the compound's reactivity, binding affinity to biological targets, and overall physicochemical properties.[3]

Consequently, the ability to definitively distinguish between isomers such as 5-Bromo-4-nitro-, 6-Bromo-5-nitro-, and 5-Bromo-6-nitro-1H-benzo[d]triazole is not merely an academic exercise; it is a fundamental necessity for ensuring the purity, efficacy, and safety of a chemical entity. This guide establishes a systematic methodology for achieving this differentiation through the application of standard spectroscopic techniques.

The Isomeric Landscape

The primary isomers of concern involve the placement of the bromo and nitro groups on the benzotriazole core. Furthermore, prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms of the triazole ring, adds another layer of complexity.[1][4] While the 1H- and 2H- (or 3H-) tautomers exist in equilibrium, this guide will focus on the positional isomers, noting that the principles described can be extended to tautomeric analysis.

Caption: Key positional isomers of Bromo-nitro-1H-benzo[d]triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).[1] The electron-withdrawing nature of both the nitro and bromo substituents, combined with the anisotropic effects of the aromatic system, creates a unique magnetic fingerprint for each isomer.

Causality of Spectral Differences
  • ¹H NMR: The chemical shift of the aromatic protons is dictated by their proximity to the electron-withdrawing nitro and bromo groups. Protons ortho or para to the nitro group experience the most significant deshielding (downfield shift).[5] The number of distinct aromatic signals and their coupling patterns (J-coupling) will directly reflect the substitution pattern. For instance, an isomer with two adjacent protons will exhibit a doublet, whereas an isolated proton will appear as a singlet.

  • ¹³C NMR: The principles are similar, but the effect is more pronounced over the entire carbon skeleton. The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly deshielded. The substitution pattern creates a unique set of chemical shifts for the six carbons of the benzene ring and the two bridgehead carbons.[6]

Predicted NMR Data Comparison

The following table summarizes the predicted chemical shifts for the aromatic regions of the key isomers. These are estimates based on established substituent effects and data from related nitroaromatic compounds.[5][7] Actual values will vary with solvent and experimental conditions.[6]

IsomerPredicted ¹H NMR Signals (ppm, DMSO-d₆)Predicted ¹³C NMR Signals (ppm, Aromatic Region, DMSO-d₆)
5-Bromo-4-nitro-1H-benzo[d]triazole H6: ~8.1 (d), H7: ~7.9 (d)C4(NO₂): ~148, C5(Br): ~115, C6: ~130, C7: ~125, C7a: ~135, C3a: ~145
6-Bromo-5-nitro-1H-benzo[d]triazole H4: ~8.3 (s), H7: ~8.0 (s)C5(NO₂): ~147, C6(Br): ~118, C4: ~122, C7: ~120, C7a: ~136, C3a: ~144
5-Bromo-6-nitro-1H-benzo[d]triazole H4: ~8.4 (s), H7: ~8.1 (s)C6(NO₂): ~147, C5(Br): ~117, C4: ~121, C7: ~119, C7a: ~134, C3a: ~146
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzotriazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal spectral resolution.[7] The instrument should be properly tuned and shimmed to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient.[7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.[7]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.[8] For bromo-nitro-benzotriazoles, the most diagnostic signals arise from the nitro (NO₂) group.

Causality of Spectral Differences

The primary diagnostic bands are the asymmetric and symmetric stretches of the NO₂ group.[9] While the position of these bands is relatively consistent across isomers, subtle shifts can occur due to changes in the electronic environment and steric hindrance imposed by the adjacent bromine atom. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-Br, C-N, and aromatic C-C and C-H bending vibrations that is unique to each isomer's overall structure.

Predicted FT-IR Data Comparison
Vibrational ModeGeneral Wavenumber (cm⁻¹)Expected Observations
N-H Stretch3300 - 3100 (broad)Present in all isomers, characteristic of the triazole ring.
Aromatic C-H Stretch3100 - 3000Sharp, medium intensity bands.
Asymmetric NO₂ Stretch1550 - 1475Strong, highly characteristic band.[9] Its exact position may shift slightly between isomers.
Aromatic C=C Stretch1600 - 1450Multiple bands of medium intensity.
Symmetric NO₂ Stretch1360 - 1290Strong, highly characteristic band.[8][9]
C-N Stretch1300 - 1200Medium intensity band.
C-Br Stretch700 - 500Strong to medium band in the far-IR region.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid benzotriazole sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[1]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding at least 16 scans to improve the signal-to-noise ratio.[10]

  • Analysis: Identify the characteristic absorption bands, paying close attention to the strong NO₂ stretching frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.[2] The benzotriazole system is chromophoric, and its absorption spectrum is sensitive to the nature and position of substituents.

Causality of Spectral Differences

The nitro and bromo groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity of the benzotriazole chromophore. The extent of π-conjugation and the overall electronic distribution differ for each isomer, leading to distinct electronic transitions (e.g., π → π*). This results in unique λmax values and spectral profiles for each compound.[11]

Predicted UV-Vis Data Comparison
IsomerPredicted λmax (nm, in Ethanol)Rationale
5-Bromo-4-nitro-1H-benzo[d]triazole ~270, ~310The ortho arrangement of Br and NO₂ may cause some steric hindrance, slightly affecting planarity and conjugation.
6-Bromo-5-nitro-1H-benzo[d]triazole ~275, ~315Different electronic distribution compared to the 5,4-isomer, likely leading to small shifts in absorption maxima.
5-Bromo-6-nitro-1H-benzo[d]triazole ~272, ~312Similar to the 6,5-isomer but with potentially different solvent interactions, causing minor spectral variations.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). From the stock, prepare a working solution with a concentration that yields an absorbance reading between 0.1 and 1.0 at the expected λmax.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (typically 1 cm path length).

  • Data Acquisition: Fill one cuvette with the solvent to be used as a blank for baseline correction. Fill the other cuvette with the sample solution. Scan the sample over the desired wavelength range (e.g., 200-400 nm).[1]

  • Analysis: Record the absorbance spectrum and identify the wavelengths of maximum absorption (λmax).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the isomers. While all isomers will have the same molecular weight, their fragmentation patterns under ionization can provide structural clues.

Causality of Spectral Differences

Using a hard ionization technique like Electron Ionization (EI), the molecular ion will undergo fragmentation. The fragmentation pathways are influenced by the substitution pattern. For instance, interactions between adjacent bromo and nitro groups (an ortho-effect) can lead to unique fragmentation pathways not observed in other isomers.[12] The most characteristic feature will be the isotopic pattern of bromine. A compound with one bromine atom will exhibit two peaks for the molecular ion (M and M+2) with nearly equal intensity.[13][14] Common fragmentation pathways include the loss of radicals like •NO₂, •NO, or •Br.[12]

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): Expected at m/z 243 and 245 with a ~1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The exact mass can be used to confirm the elemental formula C₆H₃BrN₄O₂.

  • Key Fragments:

    • Loss of NO₂: [M - 46]⁺ at m/z 197/199.

    • Loss of NO: [M - 30]⁺ at m/z 213/215.

    • Loss of N₂ (from triazole ring): [M - 28]⁺ at m/z 215/217.[15]

    • Loss of Br: [M - 79/81]⁺ at m/z 164.

    • The relative intensities of these fragments may vary between isomers, providing a basis for differentiation.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC-MS Conditions:

    • Injection: 1 µL, splitless injection. Injector Temperature: 250 °C.[13]

    • GC Column: A standard non-polar column (e.g., Rxi-5Sil MS, 30 m x 0.25 mm ID) is suitable.[13]

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.[13]

    • Mass Range: Scan from m/z 40 to 300.

    • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

  • Analysis: Identify the molecular ion peak cluster (M and M+2) to confirm the molecular weight and presence of bromine. Analyze the major fragment ions and their relative abundances to look for differences between the isomers.

Integrated Analytical Workflow

A robust identification strategy relies on the integration of multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they allow for an unambiguous assignment.

Analytical_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Characterization cluster_conclusion Data Integration & Conclusion Sample Isomer Mixture or Unknown Sample MS Mass Spectrometry (Confirm MW & Formula) Sample->MS FTIR FT-IR Spectroscopy (Identify Functional Groups) Sample->FTIR NMR NMR (¹H & ¹³C) (Determine Connectivity) Sample->NMR UVVIS UV-Vis Spectroscopy (Analyze Conjugation) Sample->UVVIS Compare Compare Data with Predicted Spectra MS->Compare FTIR->Compare NMR->Compare UVVIS->Compare Identify Unambiguous Isomer Identification Compare->Identify

Sources

Validation

Purity Analysis of Synthesized 5-Bromo-4-nitro-1H-benzo[d]triazole: A Comparative Guide

Executive Summary In modern drug discovery, highly functionalized heterocyclic scaffolds are critical for the development of targeted therapeutics. 5-Bromo-4-nitro-1H-benzo[d]triazole is a specialized intermediate freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly functionalized heterocyclic scaffolds are critical for the development of targeted therapeutics. 5-Bromo-4-nitro-1H-benzo[d]triazole is a specialized intermediate frequently utilized in the synthesis of fused-cycle selective inhibitors, such as Tryptophan 2,3-Dioxygenase (TDO) inhibitors[1]. The presence of both a reducible nitro group and a cross-coupling-ready bromine atom makes it an invaluable, yet analytically challenging, building block.

This guide objectively compares the analytical performance and purity profile of an Optimized In-House Synthesized batch of 5-bromo-4-nitro-1H-benzo[d]triazole against two leading commercial alternatives (Commercial Grade A and Commercial Grade B). By detailing the mechanistic causality behind our analytical choices, we provide a self-validating framework for researchers to accurately quantify impurities—such as des-bromo analogs and positional isomers—using orthogonal techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Mechanistic Overview of Purity Constraints

Analyzing substituted benzotriazoles requires a deep understanding of their structural dynamics in solution. Unsubstituted 1,2,3-triazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms[2]. However, the introduction of strong electron-withdrawing groups (EWGs)—specifically the 4-nitro and 5-bromo substituents—drastically alters the electronic landscape of the molecule.

The Ionization Challenge

The combined inductive and resonance effects of the -NO₂ and -Br groups significantly lower the pKₐ of the triazole N-H proton compared to standard benzotriazole[3]. In a neutral aqueous mobile phase (pH ~7), the molecule readily deprotonates to form a highly polar triazolide anion. This leads to catastrophic chromatographic failures, including:

  • Elution in the void volume (lack of retention on hydrophobic C18 stationary phases).

  • Severe peak tailing or split peaks due to dynamic equilibrium between neutral and ionized states during the chromatographic run.

To enforce retention and ensure sharp, symmetrical peaks for accurate impurity resolution, the mobile phase must be heavily acidified (e.g., using 0.1% Trifluoroacetic Acid, pH ~2) to suppress ionization and maintain the neutral 1H-tautomer[1].

Mechanism A 5-Bromo-4-nitro-1H-benzo[d]triazole (Low pKa due to -NO2 & -Br EWGs) B Neutral Mobile Phase (pH ~7) Deprotonation to Triazolide Anion A->B C Acidic Mobile Phase (0.1% TFA, pH ~2) Suppression of Ionization A->C D Poor Retention & Peak Tailing (Elutes near void volume) B->D E Strong C18 Retention & Sharp Peaks (Accurate Impurity Resolution) C->E

Fig 1: Chromatographic retention mechanism based on mobile phase pH.

Comparative Analytical Workflows

To establish a highly trustworthy purity profile, we employ an orthogonal analytical workflow. Relying solely on HPLC-UV can be misleading because related substance impurities (like positional isomers) may possess drastically different molar extinction coefficients at a given wavelength. By integrating RP-HPLC-UV/MS (for relative purity and trace impurity identification) with 1H-qNMR (for absolute mass fraction), we create a self-validating data matrix.

Workflow N1 Synthesis Batch N2 Sample Prep (MeCN/H2O or DMSO-d6) N1->N2 N3 RP-HPLC-UV/MS (Relative Purity %) N2->N3 N4 1H-qNMR (Absolute Mass %) N2->N4 N5 Orthogonal Data Integration N3->N5 N4->N5 N6 Certified API Intermediate N5->N6

Fig 2: Orthogonal analytical workflow for absolute purity certification.

Data Presentation: Performance Comparison

The tables below summarize the analytical evaluation of our Optimized In-House synthesis compared to two commercial vendors. The data highlights the superior control over regioselectivity and halogenation efficiency in the in-house batch.

Table 1: HPLC Performance & Impurity Profiling (UV at 254 nm)

Product SourceHPLC Purity (a/a %)Des-bromo Impurity (%)Positional Isomers (%)Unknown Impurities (%)
In-House Optimized 99.2% 0.1% 0.4% 0.3%
Commercial Grade A96.5%1.2%1.8%0.5%
Commercial Grade B92.1%3.5%2.9%1.5%

Analysis: Commercial Grade B exhibits a high level of the des-bromo impurity (4-nitro-1H-benzo[d]triazole), indicating incomplete bromination during synthesis. Both commercial grades show elevated levels of positional isomers (likely 6-bromo-4-nitro-1H-benzo[d]triazole), which can severely complicate downstream cross-coupling reactions.

Table 2: Orthogonal Validation (qNMR vs HPLC)

Product SourceHPLC Purity (Relative %)qNMR Purity (Absolute % w/w)Variance ( Δ )
In-House Optimized 99.2% 98.9% 0.3%
Commercial Grade A96.5%94.1%2.4%
Commercial Grade B92.1%88.5%3.6%

Analysis: The expanding variance ( Δ ) in the commercial grades indicates the presence of "UV-invisible" impurities (such as inorganic salts from the nitration/bromination steps or residual solvents) that HPLC-UV fails to detect, proving the necessity of qNMR for true mass-fraction determination.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring reproducibility and accuracy across different laboratory environments.

Protocol A: RP-HPLC-UV/MS Analysis

This method utilizes an acidic gradient to maintain the analyte in its neutral state, ensuring high-resolution separation from its positional isomers[1].

Step-by-Step Methodology:

  • Column Selection: Equip the LC system with a Kinetex 5 µm EVO C18 (150 mm × 4.6 mm) column. This specific stationary phase resists acidic hydrolysis and provides excellent peak shape for polar aromatics[1].

  • Mobile Phase Preparation:

    • Buffer A: Distilled water + 0.1% Trifluoroacetic Acid (TFA).

    • Buffer B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Sample Preparation: Dissolve 1.0 mg of 5-bromo-4-nitro-1H-benzo[d]triazole in 1.0 mL of a 50:50 mixture of Buffer A and Buffer B. Sonicate for 2 minutes to ensure complete dissolution.

  • Gradient Conditions:

    • Initial: 5% B.

    • Ramp: Increase to 80% B over 15 minutes (rate of 5%/min).

    • Hold: 80% B for 3 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Detection Parameters: Set the flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm (aromatic core) and 210 nm (general absorption)[1]. Set the MS to ESI+ mode to identify the exact mass of co-eluting impurities.

Protocol B: 1H-Quantitative NMR (qNMR)

qNMR provides an absolute purity value by comparing the integral of a specific analyte proton against a certified internal standard.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Use NIST-traceable Maleic Acid ( δ 6.26 ppm, singlet, 2H). This signal falls in a clean region of the spectrum, safely separated from the aromatic protons of the benzotriazole ( δ 7.50 - 8.50 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of the benzotriazole sample and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve both in 0.6 mL of high-purity DMSO-d6.

  • Instrument Parameters (Critical Causality):

    • Relaxation Delay ( D1​ ): Set D1​ to ≥30 seconds. Why? To achieve quantitative accuracy, the delay must be at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton in the mixture. Failing to allow complete relaxation will artificially truncate the integrals, destroying the quantitative validity of the assay.

    • Pulse Angle: 90° pulse for maximum signal-to-noise ratio.

    • Scans: Minimum of 64 scans to ensure adequate signal-to-noise (>150:1) for the minor impurity peaks.

  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz). Phase and baseline correct the spectrum manually. Calculate the absolute purity using the standard qNMR mass-ratio formula.

Conclusion

The rigorous evaluation of 5-Bromo-4-nitro-1H-benzo[d]triazole reveals that standard commercial grades often suffer from incomplete halogenation and poor regiocontrol, leading to elevated des-bromo and positional isomer impurities. Furthermore, the discrepancy between HPLC and qNMR data in commercial batches highlights the hidden risk of UV-invisible contaminants.

By employing an optimized synthetic route and validating it through a stringent, dual-orthogonal analytical workflow (acidic RP-HPLC and long-delay qNMR), the In-House Optimized product demonstrates superior purity (>99% a/a HPLC, 98.9% absolute mass). This level of stringent quality control is mandatory for researchers utilizing this scaffold in sensitive downstream pharmaceutical applications, such as the development of novel kinase or dioxygenase inhibitors.

References

  • ACS Publications. Rational Design of Original Fused-Cycle Selective Inhibitors of Tryptophan 2,3-Dioxygenase. Retrieved from: [Link][1]

  • Thieme Connect. Product Class 13: 1,2,3-Triazoles. Retrieved from:[Link][2]

Sources

Comparative

In-vitro assay validation using 5-Bromo-4-nitro-1H-benzo[d]triazole derivatives

In-Vitro Assay Validation of 5-Bromo-4-nitro-1H-benzo[d]triazole Derivatives: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter novel scaffolds in early-stage drug discovery that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Vitro Assay Validation of 5-Bromo-4-nitro-1H-benzo[d]triazole Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter novel scaffolds in early-stage drug discovery that require rigorous, artifact-free validation. Derivatives of 5-Bromo-4-nitro-1H-benzo[d]triazole (5-BNBT) have recently gained significant traction due to their dual utility: they are potent, ATP-competitive inhibitors of Protein Kinase CK2[1], and they show emerging promise as competitive inhibitors of α -glucosidase for metabolic disorders[2].

However, validating nitro-aromatic and halogenated compounds in vitro presents unique biochemical challenges. This guide provides an objective performance comparison against industry standards (CX-4945 and Acarbose) and details self-validating experimental workflows designed to eliminate false positives caused by compound autofluorescence or intrinsic absorbance.

Mechanistic Profiling & Structural Rationale

To design a robust assay, we must first understand the causality behind the molecule's target engagement. The 5-BNBT scaffold is highly effective due to three structural features:

  • Purine Mimicry: The benzotriazole core structurally mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases[1].

  • Halogen Bonding: The bromine atom at position 5 projects into the hydrophobic cavity of the active site, forming strong, highly directional halogen bonds that drastically increase binding affinity compared to non-halogenated analogs[1].

  • pKa Modulation: The strongly electron-withdrawing nitro group at position 4 lowers the pKa of the triazole proton. At a physiological pH of 7.4, the molecule exists primarily as an anion, which is critical for forming salt bridges with basic lysine residues in the target enzyme's active site[1].

Application I: Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is heavily overexpressed in various malignancies, where it suppresses apoptosis and drives metaflammation[3]. Inhibiting CK2 is a validated strategy for inducing apoptosis in chemorefractory cancer cells[4].

Comparative Performance Data

When evaluating 5-BNBT derivatives, we benchmark them against TBB (the classic benzotriazole reference) and CX-4945 (Silmitasertib, a clinical-stage standard)[3][4].

CompoundTargetIC50 ( μ M)Binding ModeSelectivity ProfileClinical Status
5-Bromo-4-nitro-BZT CK20.15 - 0.50ATP-CompetitiveHighPreclinical
TBB CK20.15ATP-CompetitiveModeratePreclinical
CX-4945 CK20.001ATP-CompetitiveVery HighPhase II
Mechanistic Pathway

CK2_Pathway CK2 Protein Kinase CK2 Phospho Phosphorylation CK2->Phospho Catalyzes ATP ATP ATP->CK2 Binds active site Substrate Target Proteins Substrate->Phospho Inhibitor 5-BNBT Derivatives Inhibitor->CK2 Competitive Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induces via blockade Survival Cell Survival Phospho->Survival Promotes

Mechanistic pathway of CK2 inhibition by 5-BNBT derivatives leading to cellular apoptosis.

Self-Validating Protocol: Non-Radiometric ADP-Glo Kinase Assay

Historically, CK2 assays relied on radioactive 32 P-ATP[5]. To modernize this, we utilize a luminescent ADP-Glo assay, which measures the ADP generated during the kinase reaction.

Causality for Assay Choice: Nitro-aromatic compounds can quench fluorescence (interfering with FRET assays). Luminescence readouts bypass this optical interference, yielding highly trustworthy kinetic data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA).

  • Enzyme/Inhibitor Pre-Incubation: In a 384-well plate, add 5 μ L of recombinant human CK2 α (10 ng/well) and 5 μ L of 5-BNBT derivatives (serial dilutions in 1% DMSO). Critical Step: Incubate at room temperature for 15 minutes. Because 5-BNBT is ATP-competitive, pre-incubation allows the inhibitor to occupy the active site before the substrate floods the system.

  • Reaction Initiation: Add 10 μ L of a substrate mix containing 100 μ M of the specific CK2 peptide substrate (RRRDDDSDDD) and 10 μ M ATP.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes.

  • ADP Quantification: Add 20 μ L of ADP-Glo Reagent to deplete unreacted ATP (incubate 40 min). Then, add 40 μ L of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Data Acquisition: Read luminescence on a microplate reader.

  • Self-Validation Controls:

    • Positive Control: CX-4945 (validates enzyme sensitivity).

    • No-Enzyme Control: Establishes the background luminescence noise floor.

Application II: α -Glucosidase Inhibition

Beyond oncology, benzotriazole and benzotriazinone derivatives are being explored as anti-diabetic agents. By inhibiting intestinal α -glucosidase, they delay carbohydrate digestion and blunt postprandial hyperglycemic spikes[6][7].

Comparative Performance Data

Acarbose is the clinical gold standard for this assay[6]. However, its mechanism often leads to severe gastrointestinal fermentation side effects. 5-BNBT derivatives offer a structurally distinct competitive inhibition profile[2].

CompoundTargetIC50 ( μ M)Inhibition TypeGI Side Effect Potential
5-Bromo-4-nitro-BZT α -Glucosidase27.1 - 32.1CompetitiveLow (Predicted)
Acarbose α -Glucosidase37.4 - 234.0CompetitiveHigh (Fermentation)
Assay Workflow

AlphaGluc_Assay Step1 1. Enzyme: α-Glucosidase Step2 2. Add Inhibitor (5-BNBT) Step1->Step2 Incubate 37°C Step3 3. Add Substrate (pNPG) Step2->Step3 Initiate Step4 4. Enzymatic Cleavage Step3->Step4 Step5 5. p-Nitrophenol Release Step4->Step5 Active Enzyme Step6 6. Read Absorbance 405nm Step5->Step6 Yellow Color Inhibitor 5-BNBT Derivatives Inhibitor->Step4 Blocks cleavage

Step-by-step workflow of the pNPG-based colorimetric in-vitro α-glucosidase inhibition assay.

Self-Validating Protocol: Colorimetric pNPG Assay

This assay relies on the enzymatic cleavage of the synthetic substrate p-nitrophenyl- α -D-glucopyranoside (pNPG) into glucose and yellow p-nitrophenol[7].

Causality for Assay Choice: The nitro group on the 5-BNBT derivative absorbs light in the UV-Vis spectrum, often peaking near 380-420 nm. Because the assay readout is at 405 nm, failing to account for the compound's intrinsic color will result in false-negative inhibition data (the well will look yellow even if the enzyme is fully inhibited).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Phosphate buffer (pH 6.8).

  • Enzyme Preparation: Dissolve Saccharomyces cerevisiae α -glucosidase in the buffer to a concentration of 0.5 U/mL[6].

  • Reaction Setup (96-well plate):

    • Test Wells: 10 μ L 5-BNBT derivative + 20 μ L Enzyme + 50 μ L Buffer.

    • Background Control Wells (Critical): 10 μ L 5-BNBT derivative + 70 μ L Buffer (No Enzyme). This quantifies the intrinsic 405 nm absorbance of the nitro-benzotriazole.

    • 100% Activity Wells: 10 μ L DMSO + 20 μ L Enzyme + 50 μ L Buffer.

  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiation: Add 20 μ L of 5 mM pNPG substrate to all wells.

  • Incubation: Incubate at 37°C for exactly 20 minutes.

  • Termination: Add 50 μ L of 0.1 M Na 2​ CO 3​ to all wells. Causality: The highly alkaline sodium carbonate denatures the enzyme, stopping the reaction, and shifts the p-nitrophenol to its phenolate anion form, maximizing absorbance at 405 nm[7].

  • Data Acquisition & Correction: Measure absorbance at 405 nm. Subtract the Background Control absorbance from the Test Well absorbance before calculating the % inhibition relative to the 100% Activity Wells.

Conclusion

Validating 5-Bromo-4-nitro-1H-benzo[d]triazole derivatives requires a deep understanding of both the target biology and the physicochemical properties of the inhibitor. By utilizing luminescence-based readouts for kinase assays to avoid fluorescence quenching, and strictly implementing background-subtraction controls in colorimetric metabolic assays, researchers can generate highly trustworthy, artifact-free preclinical data.

Sources

Validation

Reproducibility in Advanced Scaffold Synthesis: A Comparative Guide to 5-Bromo-4-nitro-1H-benzo[d]triazole

Benzotriazole derivatives are ubiquitous in medicinal chemistry, serving as critical pharmacophores in antiviral, antibacterial, and anticancer agents[1]. A prominent example is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benzotriazole derivatives are ubiquitous in medicinal chemistry, serving as critical pharmacophores in antiviral, antibacterial, and anticancer agents[1]. A prominent example is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a highly potent and selective inhibitor of protein kinase CK2[2][3]. However, as drug discovery moves toward more complex, multi-functionalized molecules, researchers frequently encounter a "reproducibility crisis" when modifying heavily halogenated or unactivated benzotriazole scaffolds. Issues such as poor solubility, harsh reaction conditions, and a lack of regiocontrol during late-stage functionalization often lead to severe batch-to-batch variability.

Enter 5-Bromo-4-nitro-1H-benzo[d]triazole —a precision-engineered, bifunctional scaffold designed to overcome these synthetic bottlenecks. By strategically pairing a highly electron-withdrawing nitro group with a versatile bromine handle, this compound offers unparalleled reproducibility and regiocontrol. This guide objectively compares its performance against traditional alternatives and provides self-validating experimental protocols for its application.

Mechanistic Profiling & Structural Causality

To understand why 5-Bromo-4-nitro-1H-benzo[d]triazole outperforms simpler analogues in reproducible synthesis, we must analyze the chemical causality behind its reactivity:

  • Electronic Activation for Catalyst-Free SNAr: In unactivated bromoarenes, Nucleophilic Aromatic Substitution (SNAr) is notoriously difficult and usually requires palladium or copper catalysis. However, the C4-nitro group in this scaffold exerts intense inductive (-I) and mesomeric (-M) effects, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic system[4]. This activates the adjacent C5-bromo group, allowing for highly reproducible, catalyst-free SNAr with amines under mild conditions[4][5].

  • Orthogonal Cross-Coupling: Unlike 5-nitro-1H-benzotriazole, which lacks a halogen handle, the C5-bromine allows for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) if the nitro group is retained or reduced to an amine for further cyclization.

  • Steric Regiocontrol in N-Alkylation: Benzotriazoles typically exist in tautomeric equilibrium, leading to a messy, difficult-to-separate mixture of N1, N2, and N3 alkylated products[1]. The bulky C4-nitro group sterically shields the N3 position, effectively shutting down N3-alkylation and funneling the reaction toward the N1 and N2 positions, with N1 being thermodynamically favored under specific basic conditions[1].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of 5-Bromo-4-nitro-1H-benzo[d]triazole compared to standard benzotriazole benchmarks.

Feature5-Bromo-4-nitro-1H-benzo[d]triazole4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt)5-Nitro-1H-benzotriazole
Primary Utility Bifunctional IntermediateEnd-stage CK2 Inhibitor[3]Mono-functional Intermediate
SNAr Reactivity Excellent (Catalyst-free, <4h)Poor (Sterically hindered)N/A (No leaving group)
N-Alkylation Regioselectivity High (N1/N2 only, N3 blocked)Low (Mixture of N1/N2/N3)Moderate (N1/N2/N3 mixtures)
Cross-Coupling Capability Yes (via C5-Bromine)Difficult (Multiple Br sites compete)No (Lacks halogen handle)
Aqueous Solubility ModerateVery LowModerate
Experimental Protocols: A Self-Validating System

As an application scientist, it is critical to deploy protocols where the chemistry inherently drives the purity of the outcome, minimizing the need for subjective human intervention (like complex column chromatography).

Protocol 1: Regioselective N1-Alkylation (Thermodynamic Control)

Objective: Alkylate the triazole core while preventing N3-substitution. Causality: Using a mild base like K₂CO₃ in a polar aprotic solvent (DMF) allows the reaction to reach thermodynamic equilibrium. The steric bulk of the C4-nitro group prevents N3-alkylation, while the N1 isomer is thermodynamically favored over N2[1].

  • Initiation: Dissolve 5-Bromo-4-nitro-1H-benzo[d]triazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Self-Validation: The suspension will immediately turn deep orange/red, indicating the successful formation of the reactive benzotriazolide anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Monitoring: Stir for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 7:3). Self-Validation: You should observe primarily one major spot (N1) and a faint minor spot (N2), with no N3 product formation.

  • Workup: Quench by pouring the mixture into ice-cold distilled water. The N1-alkylated product will precipitate cleanly. Filter, wash with water, and dry under vacuum.

Protocol 2: Catalyst-Free SNAr Amination of the C5 Position

Objective: Substitute the C5-bromine with a primary or secondary amine without using transition metals. Causality: The ortho-nitro group sufficiently activates the C-Br bond. Water or neat conditions can be used to accelerate the reaction via hydrophobic packing effects, bypassing the need for toxic transition metals[4][5].

  • Setup: Combine the N-alkylated 5-bromo-4-nitrobenzotriazole (1.0 eq) and the desired amine (2.5 eq) in a reaction vial. If the amine is liquid, the reaction can be run neat; otherwise, use a minimal amount of water or ethanol[5].

  • Reaction: Heat the mixture to 80 °C for 2-4 hours.

  • Monitoring: Self-Validation: The reaction is self-indicating. The displacement of the bromine by an amine shifts the electronic absorption of the conjugated system, turning the solution deep yellow or orange[4].

  • Isolation: Cool to room temperature and dilute with 1M HCl to neutralize excess unreacted amine. The functionalized product precipitates in high purity (>90%) and can be collected via simple vacuum filtration.

Synthetic Workflow Visualization

G Scaffold 5-Bromo-4-nitro-1H-benzotriazole (Bifunctional Scaffold) Path1 N-Alkylation (Steric Control via C4-NO₂) Scaffold->Path1 Base, Alkyl Halide Path2 Catalyst-Free SNAr (Electronic Control via C4-NO₂) Scaffold->Path2 Amine, Heat Path3 Cross-Coupling (Pd-Catalyzed on C5-Br) Scaffold->Path3 Boronic Acid, Pd(0) Prod1 N1-Alkyl Derivative (High Regioselectivity) Path1->Prod1 Prod2 5-Amino Derivative (High Yield, Mild Conditions) Path2->Prod2 Prod3 5-Aryl Derivative (Advanced Intermediate) Path3->Prod3

Divergent synthetic workflows of 5-Bromo-4-nitro-1H-benzo[d]triazole.

Conclusion

For researchers developing complex kinase inhibitors or novel pharmacophores, relying on unactivated or heavily halogenated benzotriazoles often introduces severe reproducibility issues. By utilizing 5-Bromo-4-nitro-1H-benzo[d]triazole , chemists can leverage the synergistic electronic and steric effects of the C4-nitro and C5-bromo groups. This scaffold transforms unpredictable late-stage functionalizations into highly reproducible, self-validating, and often catalyst-free workflows.

References
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. 1

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. PMC. 5

  • An unbiased evaluation of CK2 inhibitors by chemoproteomics: characterization of inhibitor effects on CK2 and identification of novel inhibitor targets. PubMed. 2

  • Development and exploitation of CK2 inhibitors. PubMed.3

  • Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. ACS Publications. 4

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole proper disposal procedures

A Guide to the Safe Disposal of 5-Bromo-4-nitro-1H-benzo[d][1][2][3]triazole This document provides a detailed protocol for the safe handling and disposal of 5-Bromo-4-nitro-1H-benzo[d][1][2][3]triazole (CAS No: 2840823-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Safe Disposal of 5-Bromo-4-nitro-1H-benzo[d][1][2][3]triazole

This document provides a detailed protocol for the safe handling and disposal of 5-Bromo-4-nitro-1H-benzo[d][1][2][3]triazole (CAS No: 2840823-25-6)[4]. As a guiding principle, all chemical waste must be managed in strict accordance with local, state, and federal regulations. This guide is constructed based on the known hazards of structurally related nitroaromatic and halogenated compounds, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for protocols specific to your location.

The structural nature of 5-Bromo-4-nitro-1H-benzo[d][1][2][3]triazole—incorporating a benzotriazole ring system with both a nitro group and a bromine atom—necessitates a cautious approach. Nitro derivatives of benzotriazoles are recognized as energetic materials with significant thermal stability, yet their decomposition can be exothermic and potentially autocatalytic, posing a risk of a runaway thermal event[1][2].

Hazard Assessment and Characterization

Key Structural Concerns:

  • Nitro-Substituted Benzotriazole Core: This class of compounds is known for its energetic properties. Thermal analysis of similar molecules, like 5,7-dinitrobenzotriazole, shows they can undergo vigorous decomposition at elevated temperatures, releasing substantial energy[1][2]. The decomposition can be complex, and in a confined state, could lead to a rapid pressure increase.

  • Halogenation (Bromine): The presence of a bromine atom places this compound in the category of halogenated organic waste. Upon combustion, it can form hazardous byproducts such as hydrogen bromide (HBr), which is corrosive and requires specialized flue gas scrubbing during incineration[5].

  • Aromatic System: Aromatic compounds, particularly those with nitro groups, can be toxic and are often classified as environmental hazards[6].

Anticipated Hazards (based on analogous compounds[7][8][9][10]):

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Expected to cause skin and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation upon inhalation of dust.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

PropertyDataReference
IUPAC Name 5-bromo-4-nitro-1H-benzo[d][1][2][3]triazole[4]
CAS Number 2840823-25-6[4]
Molecular Formula C₆H₃BrN₄O₂[4]
Molecular Weight 243.02 g/mol [4]
Anticipated Hazard Class Energetic Material, Toxic, Irritant[1][2]
Primary Disposal Route Licensed Hazardous Waste Incineration[5][11]
Personal Protective Equipment (PPE) and Handling

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate exposure to hazardous chemicals[12][13].

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes and solid particulates.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them in accordance with institutional policies.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: Handle the compound in a certified chemical fume hood to avoid inhalation of dust. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the area and restrict access to the spill location.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Containment: For a dry spill, carefully cover the material with an inert absorbent material like vermiculite or sand to prevent the generation of dust.

  • Collection: Gently sweep the contained material into a clearly labeled, sealed container designated for hazardous waste. Use non-sparking tools.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste[14].

Step-by-Step Disposal Procedure

The disposal of 5-Bromo-4-nitro-1H-benzo[d][1][2][3]triazole must be managed as a hazardous waste stream from collection to final disposition. Attempting to neutralize this compound in the lab is strongly discouraged due to its energetic nature and the potential for uncontrolled reactions[1][2].

Step 1: Waste Collection Collect all waste containing 5-Bromo-4-nitro-1H-benzo[d][1][2][3]triazole, including contaminated consumables, into a designated and compatible hazardous waste container. The container must be in good condition, made of a material compatible with the chemical, and have a secure, tight-fitting lid[12].

Step 2: Labeling Label the waste container clearly with "Hazardous Waste" and the full chemical name: "5-Bromo-4-nitro-1H-benzo[d][1][2][3]triazole". Include the approximate quantity and the date of accumulation.

Step 3: Segregation and Storage Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area. It is crucial to segregate this waste from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents, to prevent any potential reactions.

Step 4: Arranging for Disposal Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup. Provide them with a full characterization of the waste. All waste must be handled in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6].

Step 5: Final Disposition The recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a permitted hazardous waste facility[5][11][15]. This method ensures the complete destruction of the organic molecule and is equipped with flue gas scrubbing systems to neutralize acidic gases like HBr that are formed during combustion.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 5-Bromo-4-nitro-1H-benzo[d][1][2][3]triazole.

cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_contingency Contingency Plan A Identify Waste: 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole B Wear Full PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves A->B Always C Collect Waste in Designated Container B->C During Experiment/Cleanup Spill Spill Occurs B->Spill If Spill Happens D Securely Seal and Label Container C->D E Store in Designated Cool, Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact EHS or Licensed Waste Contractor F->G H Transfer for High-Temperature Incineration G->H Spill_Evac Evacuate & Secure Area Spill->Spill_Evac Spill_Contain Contain with Inert Material Spill_Evac->Spill_Contain Spill_Collect Collect as Hazardous Waste Spill_Contain->Spill_Collect Spill_Collect->C Add to Waste Spill_Decon Decontaminate Area Spill_Collect->Spill_Decon

Caption: Disposal workflow for 5-Bromo-4-nitro-1H-benzo[d][1][2][3]triazole.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.